Product packaging for 6-Quinolinecarboxylic acid(Cat. No.:CAS No. 10349-57-2)

6-Quinolinecarboxylic acid

Cat. No.: B082417
CAS No.: 10349-57-2
M. Wt: 173.17 g/mol
InChI Key: VXGYRCVTBHVXMZ-UHFFFAOYSA-N
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Description

Quinoline-6-carboxylic acid (CAS 10349-57-2) is a versatile heterocyclic building block in medicinal chemistry and materials science. Its quinoline core, functionalized with a carboxylic acid group, is a privileged scaffold in rational drug design, particularly for developing compounds that target the kynurenine pathway—a critical metabolic route with implications in neurology, psychiatry, and immunology . The carboxylic acid group is a key structural feature that influences the molecule's properties and applications. In drug discovery, this functional group can be critical for modulating excitotoxicity and immunological signaling , and serves as a precursor for synthesizing novel antileishmanial agents, such as 2-aryl-quinoline-4-carboxylic acid derivatives, which show promise as potential N-myristoyltransferase (NMT) inhibitors . Beyond pharmacology, the carboxylic acid moiety contributes to the material properties of quinoline derivatives. It can facilitate the formation of hydrogen-bonded networks, influencing the molecular packing and enabling aggregation-induced emission (AIE) characteristics in solid-state or aggregated forms, which are valuable for developing fluorescent materials and sensors . Furthermore, this compound serves as a key intermediate in synthesizing more complex structures, such as organogallium complexes that demonstrate exceptional antibacterial activity against multi-drug resistant strains like Klebsiella pneumoniae . For research purposes only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B082417 6-Quinolinecarboxylic acid CAS No. 10349-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXGYRCVTBHVXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065047
Record name 6-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
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CAS No.

10349-57-2
Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name 6-Quinolinecarboxylic acid
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Record name Quinoline-6-carboxylic acid
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Advanced Synthetic Methodologies for Quinoline 6 Carboxylic Acid and Its Analogues

Conventional and Novel Synthetic Routes to the Quinoline-6-carboxylic Acid Scaffold

Traditional methods for quinoline (B57606) synthesis, many of which date back to the 19th century, remain relevant for their robustness and simplicity. These routes, alongside more contemporary modifications, provide a versatile toolkit for chemists.

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For the quinoline ring system, the most common disconnections break the bonds forming the pyridine (B92270) ring, typically leading back to a substituted aniline (B41778) and a three-carbon synthon.

For Quinoline-6-carboxylic acid, the primary retrosynthetic disconnection involves breaking the N1-C2 and C3-C4 bonds. This strategy points to 4-aminobenzoic acid as the logical aromatic precursor, as it already contains the carboxylic acid group at the desired position. The remaining three-carbon fragment can be derived from glycerol or an α,β-unsaturated carbonyl compound, which forms the basis of the Skraup and Doebner-von Miller syntheses, respectively. actascientific.com This approach ensures that the carboxyl group is incorporated from the start, avoiding potentially complex and low-yielding functionalization steps on a pre-formed quinoline ring.

Several classical named reactions can be employed to construct the Quinoline-6-carboxylic acid scaffold from appropriate starting materials.

Skraup Synthesis: This is one of the oldest and most direct methods. wikipedia.org It involves heating a primary aromatic amine (4-aminobenzoic acid) with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.org The reaction proceeds through the in situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org While effective, the reaction is notoriously exothermic and can be violent, requiring careful control. wikipedia.orgorgsyn.org The use of moderators like ferrous sulfate is common practice to ensure a smoother reaction. orgsyn.org

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of generating acrolein from glycerol. wikipedia.orgsynarchive.com For instance, reacting 4-aminobenzoic acid with crotonaldehyde under acidic conditions can yield 2-methylquinoline-6-carboxylic acid. The reaction mechanism is complex and involves conjugate addition, cyclization, and oxidation steps. wikipedia.org

Friedländer Synthesis: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). While highly efficient for many quinolines, its application to Quinoline-6-carboxylic acid would require a less common starting material like 4-amino-3-formylbenzoic acid.

ReactionStarting MaterialsKey ReagentsConditionsAdvantages/Disadvantages
Skraup Synthesis 4-Aminobenzoic acid, GlycerolH₂SO₄, NitrobenzeneHigh TemperatureAdv: Direct, inexpensive reagents. Disadv: Often violent, harsh conditions, low yields. wikipedia.orgorgsyn.org
Doebner-von Miller 4-Aminobenzoic acid, α,β-Unsaturated CarbonylAcid catalyst (e.g., HCl)HeatingAdv: More versatile than Skraup. Disadv: Potential for polymerization of the carbonyl compound. wikipedia.orgnih.gov
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde, Active methylene compoundAcid or Base catalystHeatingAdv: High yields, milder conditions. Disadv: Requires more complex, specifically substituted starting materials.

Green Chemistry Approaches in the Synthesis of Quinoline-6-carboxylic Acid

In response to the environmental impact of traditional chemical syntheses, green chemistry principles are increasingly being applied to the synthesis of quinolines. nih.gov These approaches aim to reduce waste, eliminate hazardous solvents and reagents, and improve energy efficiency. ijpsjournal.com

Modern quinoline synthesis heavily relies on catalysis to achieve higher efficiency and milder reaction conditions. A wide array of catalysts have been developed, moving away from stoichiometric, corrosive acids.

Lewis and Brønsted Acid Catalysts: Milder and often recyclable acid catalysts have been employed. For instance, ytterbium perfluorooctanoate has been used to catalyze the Doebner reaction in water. acs.org Boron trifluoride etherate (BF₃·THF) has been shown to be effective for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines. nih.gov

Transition Metal Catalysts: Catalysts based on nickel, copper, and cobalt enable dehydrogenative coupling and annulation reactions that form quinolines from simpler precursors under more controlled conditions. organic-chemistry.org Iron catalysts, which are abundant and less toxic, have been used for visible-light-driven decarboxylative alkylations of quinolines. mdpi.com

Nanocatalysts: Nanoparticle-based catalysts, such as silica-supported sulfuric acid or magnetic nano-Fe₃O₄, offer high surface area and reactivity, along with the significant advantage of being easily recoverable and reusable, which aligns perfectly with green chemistry goals. tandfonline.comacs.org

Sustainable Reagents: The use of environmentally benign oxidants like molecular oxygen (from air) is a significant improvement over traditional reagents like nitrobenzene or arsenic acid. Formic acid has also been explored as a green and versatile catalyst for quinoline synthesis. ijpsjournal.com

Catalyst TypeExampleReaction TypeKey Advantages
Lewis Acid Ytterbium perfluorooctanoateDoebnerWater as solvent, high efficiency. acs.org
Transition Metal Nickel, Cobalt, Copper complexesDehydrogenative CouplingHigh atom economy, mild conditions. organic-chemistry.org
Nanocatalyst Nano-Fe₃O₄@SiO₂–SO₃HMulti-componentReusable, high yield, often in green solvents like water. tandfonline.com
Organocatalyst Formic AcidGeneral Quinoline SynthesisBiodegradable, reduces waste, mild conditions. ijpsjournal.com

Eliminating organic solvents and moving from batch to continuous processing are key frontiers in green synthesis.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or using techniques like microwave irradiation or ball milling can dramatically reduce waste and reaction times. researchgate.net Microwave-assisted syntheses, in particular, have been shown to accelerate classical reactions like the Doebner and Pfitzinger syntheses, often leading to higher yields in a fraction of the time. nih.govresearchgate.net The use of solid-supported catalysts is often complementary to solvent-free conditions. acs.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety (especially for highly exothermic reactions like the Skraup synthesis), and allows for easier scalability. researchgate.net The Doebner-von Miller reaction has been successfully adapted to a continuous flow process using water as a solvent, representing a rapid and green route to quinoline derivatives. Photochemical syntheses of quinolines have also been developed in flow reactors, enabling safe and scalable production. acs.orgvapourtec.com

Enantioselective Synthesis of Chiral Quinoline-6-carboxylic Acid Derivatives

Quinoline-6-carboxylic acid itself is an achiral molecule. However, its derivatives can possess stereocenters, and the synthesis of a single enantiomer is often crucial for pharmaceutical applications. Enantioselective synthesis aims to produce a specific chiral isomer, which requires the use of chiral catalysts, auxiliaries, or reagents.

A prominent strategy for creating chiral quinoline derivatives is the asymmetric partial hydrogenation of a pre-formed quinoline ring. For example, chiral Iridium catalysts have been successfully used for the asymmetric hydrogenation of 4-substituted quinolines, yielding chiral 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). nih.gov While this has been demonstrated on quinoline-3-carboxylates, the principle could be extended to analogues of quinoline-6-carboxylic acid.

Another approach involves asymmetric cycloaddition reactions, such as the Povarov reaction, which can construct the quinoline core while simultaneously setting stereocenters. While examples using electron-deficient anilines are limited, this remains an area of active research. nih.gov The development of a chiral copper catalyst incorporating a quinoline-2-carboxylic acid ligand for the enantioselective coupling of naphthols highlights the role of chiral quinoline carboxylic acids themselves as components in asymmetric catalysis. nih.gov

Asymmetric Catalysis in Quinoline Ring Formation

The introduction of chirality into the quinoline framework is of paramount importance for applications in pharmacology and catalysis. Asymmetric catalysis offers an efficient route to enantiomerically enriched quinoline derivatives, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic systems. For instance, a one-pot organocatalytic approach has been developed for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers. acs.orgnih.gov This domino reaction proceeds with high yields and excellent enantioselectivities, demonstrating the potential of organocatalysis in constructing intricate chiral scaffolds. While this example does not directly yield an aromatic quinoline-6-carboxylic acid, the principles of asymmetric induction are applicable to the synthesis of chiral precursors.

Biocatalysis provides another avenue for asymmetric transformations related to the quinoline core. Monoamine oxidase (MAO-N) enzymes have been utilized in the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding aromatic quinoline derivatives. acs.orgnorthumbria.ac.uknih.gov This enzymatic oxidation can be part of a chemoenzymatic strategy to access chiral quinolines. For example, a chiral tetrahydroquinoline, obtained through a separate asymmetric reduction, could be selectively aromatized. The enzymatic approach offers mild reaction conditions and high selectivity. For example, the biotransformation of 6-methyl-1,2,3,4-tetrahydroquinoline to 6-methylquinoline proceeds with good conversion, indicating the feasibility of this method for 6-substituted quinolines. acs.orgnorthumbria.ac.uk

The table below summarizes key findings in the asymmetric synthesis of quinoline analogues, highlighting the catalysts, substrates, and stereoselectivity achieved.

Catalyst/EnzymeSubstrate TypeProduct TypeKey Findings
Chiral Phosphoric Acid2-Substituted QuinolinesChiral TetrahydroquinolinesAsymmetric transfer hydrogenation provides access to chiral tetrahydroquinolines with high enantiomeric excess.
Organocatalyst (e.g., diarylprolinol silyl ether)Anilines, Aldehydes, NitroalkenesPolycyclic Hexahydrocyclopenta[b]quinolinesOne-pot domino reaction yields complex structures with multiple stereocenters in high enantio- and diastereoselectivities. acs.orgnih.gov
Monoamine Oxidase (MAO-N)1,2,3,4-TetrahydroquinolinesQuinolinesBiocatalytic aromatization under mild conditions; demonstrates substituent tolerance, including at the 6-position. acs.orgnorthumbria.ac.uknih.gov

Chiral Pool Synthesis and Derivatization Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This approach incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step. Common chiral pool sources include amino acids, terpenes, and carbohydrates.

In the context of quinoline-6-carboxylic acid, a chiral pool approach could be envisioned for the synthesis of analogues with chiral substituents. For example, a chiral amine derived from a natural amino acid could be used as a building block in a classic quinoline synthesis, such as the Doebner-von Miller reaction. This would result in a quinoline-6-carboxylic acid derivative bearing a chiral side chain.

Alternatively, the carboxylic acid group of quinoline-6-carboxylic acid itself can be used as a handle for derivatization with chiral auxiliaries or building blocks from the chiral pool. For instance, coupling of quinoline-6-carboxylic acid with a chiral alcohol or amine would yield chiral esters or amides, respectively.

The following table lists some common starting materials from the chiral pool that could be used in the synthesis of chiral quinoline-6-carboxylic acid analogues.

Chiral Pool SourceClassPotential Application
(L)-AlanineAmino AcidSource of chiral amines or other synthons for incorporation into the quinoline structure.
(R)-CarvoneTerpeneCan be a source of chiral hydrocarbon fragments for substitution on the quinoline ring.
D-GlucoseCarbohydrateA versatile starting material for a wide range of chiral building blocks.
(L)-Lactic AcidHydroxy AcidCan be used to introduce a chiral side chain.

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and the generation of combinatorial libraries are powerful tools in drug discovery and materials science for rapidly preparing and screening large numbers of compounds. These techniques are well-suited for the structural diversification of the quinoline-6-carboxylic acid scaffold to explore structure-activity relationships.

A notable example is the synthesis of combinatorial libraries based on 6-sulfamoylquinoline-4-carboxylic acids, which are closely related to the target compound. acs.org In this work, 6-sulfamoyl-4-quinolinecarboxylic acids were prepared via the Pfitzinger reaction. The carboxylic acid and sulfamoyl functionalities then served as points for diversification, allowing for the creation of amide and imide libraries. This approach demonstrates how a core quinoline carboxylic acid structure can be systematically modified to generate a large number of analogues.

The general strategy for generating a combinatorial library from quinoline-6-carboxylic acid would involve the parallel synthesis of derivatives by reacting the carboxylic acid group with a diverse set of building blocks. For example, a library of amides could be generated by reacting quinoline-6-carbonyl chloride (prepared from quinoline-6-carboxylic acid) with a collection of different primary and secondary amines in a multi-well plate format.

The table below illustrates a hypothetical combinatorial library derived from quinoline-6-carboxylic acid, showcasing the potential for structural diversity.

ScaffoldR1 Group (from a diverse amine library)Resulting Compound
Quinoline-6-carbonyl chlorideBenzylamineN-benzylquinoline-6-carboxamide
Quinoline-6-carbonyl chlorideMorpholine(Quinolin-6-yl)(morpholino)methanone
Quinoline-6-carbonyl chloride4-FluoroanilineN-(4-fluorophenyl)quinoline-6-carboxamide
Quinoline-6-carbonyl chloridePiperidine(Piperidin-1-yl)(quinolin-6-yl)methanone

Investigation of the Reactivity and Derivatization Strategies of Quinoline 6 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the quinoline (B57606) ring is a prime site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecules.

Esterification, Amidation, and Reduction Reactions

The carboxylic acid functionality of quinoline-6-carboxylic acid can be readily converted into esters, amides, and alcohols through well-established synthetic protocols.

Esterification: The conversion of quinoline-6-carboxylic acid to its corresponding esters is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Amidation: The formation of amides from quinoline-6-carboxylic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base. nih.govuni-kiel.de Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride, which then readily reacts with an amine to form the amide. nih.govkhanacademy.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether. chemguide.co.uklibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.org

Table 1: Summary of Reactions at the Carboxylic Acid Moiety of Quinoline-6-carboxylic Acid

Reaction Reagents and Conditions Product
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Quinoline-6-carboxylate ester
Amidation Amine, Coupling Agent (e.g., DCC, HBTU) or Thionyl Chloride followed by Amine Quinoline-6-carboxamide (B1312354)
Reduction Lithium Aluminum Hydride (LiAlH₄) in dry ether, followed by acidic workup (Quinolin-6-yl)methanol

Peptide Coupling and Bioconjugation Strategies

The carboxylic acid functionality of quinoline-6-carboxylic acid makes it a valuable building block for conjugation to peptides and other biomolecules. These strategies are pivotal in the development of targeted therapeutics and molecular probes. chemimpex.com

The fundamental reaction for peptide coupling is the formation of an amide bond between the carboxylic acid of the quinoline moiety and the N-terminal amine or a side-chain amine of a peptide. researchgate.netyoutube.com This is achieved using standard peptide coupling reagents that activate the carboxylic acid. uni-kiel.de Commonly used coupling reagents include carbodiimides (like DCC and EDC), and onium salts (such as HATU and HBTU), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. uni-kiel.debachem.com

The general strategy involves dissolving quinoline-6-carboxylic acid in a suitable organic solvent, adding the coupling reagent and any additives, and then introducing the peptide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. bachem.com Solid-phase peptide synthesis (SPPS) techniques can also be employed to couple quinoline-6-carboxylic acid to a resin-bound peptide. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the electronic properties of the bicyclic system.

Halogenation, Nitration, and Sulfonation Studies

Electrophilic substitution on the unsubstituted quinoline ring generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. arsdcollege.ac.in

Halogenation: The halogenation of quinoline derivatives can be achieved using various reagents. For instance, metal-free C5-selective halogenation of quinolines can be accomplished using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org Bromination of quinoline in the vapor phase can yield 3-bromoquinoline, while at higher temperatures (500°C), 2-bromoquinoline (B184079) is the major product. arsdcollege.ac.in

Nitration: Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Sulfonation: The sulfonation of quinoline is highly dependent on the reaction temperature. At 220°C, the primary product is quinoline-8-sulfonic acid. However, at a higher temperature of 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed as the sole product. researchgate.net Quinoline-8-sulfonic acid can also be converted to quinoline-6-sulfonic acid upon heating to 300°C. researchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Reaction Reagents and Conditions Major Product(s)
Halogenation N-Halosuccinimide (NCS, NBS, NIS), H₂O 5-Haloquinoline
Nitration HNO₃, H₂SO₄ 5-Nitroquinoline and 8-Nitroquinoline
Sulfonation H₂SO₄, 220°C Quinoline-8-sulfonic acid
Sulfonation H₂SO₄, 300°C Quinoline-6-sulfonic acid

Regioselectivity and Mechanistic Investigations

The regioselectivity of electrophilic aromatic substitution on quinoline is dictated by the stability of the intermediate carbocation (Wheland intermediate). The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich benzene ring. imperial.ac.uk

Attack at the 5- and 8-positions is favored because the positive charge in the resulting resonance-stabilized intermediates can be delocalized without involving the positively charged nitrogen atom (in the protonated form under acidic conditions) or the electron-deficient pyridine ring. In contrast, attack at the 6- and 7-positions leads to less stable intermediates.

Nucleophilic Substitution and Addition Reactions on the Quinoline Core

In contrast to electrophilic substitution, nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring. researchgate.netslideshare.net The positions most susceptible to nucleophilic attack are C-2 and C-4. researchgate.netslideshare.net If the C-2 position is already occupied, nucleophilic attack is favored at the C-4 position. slideshare.net

The introduction of functional groups through nucleophilic substitution often requires the presence of a good leaving group, such as a halogen, at the 2- or 4-position. For example, 2,4-dichloroquinoline (B42001) can react with nucleophiles like cyanide to substitute one or both chlorine atoms. mdpi.org

Nucleophilic addition reactions are also possible, particularly with strong nucleophiles like organolithium or Grignard reagents. These reactions initially form dihydroquinoline adducts, which can then be oxidized to yield the substituted aromatic quinoline. iust.ac.ir Vicarious nucleophilic substitution can be used to introduce substituents into nitroquinolines. For instance, in 6-nitroquinolines, a substituent can be introduced at the C-5 position. iust.ac.ir

Reactions at C-2, C-4, and Other Positions

The presence of a carboxylic acid group at the C-6 position, being an electron-withdrawing group, further deactivates the benzene ring towards electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation, which typically occur on the benzene ring of unsubstituted quinoline (preferentially at C-5 and C-8), would be significantly slower and require harsher conditions for quinoline-6-carboxylic acid.

Nucleophilic Attack at C-2 and C-4: The C-2 and C-4 positions of the quinoline nucleus are electronically poor and are thus primary sites for nucleophilic substitution reactions. This is particularly true if a good leaving group is present at these positions. For instance, halo-quinolines (especially at C-2 and C-4) readily react with nucleophiles. In the context of quinoline-6-carboxylic acid, while the parent molecule does not have a leaving group, these positions are primed for activation. One of the most common reactions involving nucleophiles is the Chichibabin reaction, where quinoline reacts with sodium amide to yield 2-aminoquinoline.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety at the C-6 position is a key functional handle for derivatization. Standard carboxylic acid chemistry can be readily applied. A prominent example is the conversion of the carboxylic acid to an amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide derivative. This strategy has been employed to synthesize a series of N-substituted quinoline-6-carboxamides, which have been investigated for their biological activities.

Reagent 1Reagent 2Product Type
Thionyl Chloride (SOCl₂)Various Amines (R-NH₂)N-substituted quinoline-6-carboxamides
Oxalyl Chloride ((COCl)₂)Alcohols (R-OH)Quinoline-6-carboxylic esters
---------

This table outlines common derivatization reactions for the carboxylic acid group.

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials like organohalides. For the quinoline scaffold, transition-metal catalysis has enabled the regioselective formation of C-C, C-N, and C-O bonds at various positions.

The regioselectivity of C-H activation on the quinoline ring is often directed by the catalyst and reaction conditions. The C-2 position is frequently functionalized due to its acidity and proximity to the coordinating nitrogen atom. C-H activation at the C-8 position is also common, often proceeding via the formation of a stable five-membered palladacycle intermediate involving the quinoline nitrogen.

In the case of quinoline-6-carboxylic acid, the electronic influence of the carboxyl group is significant. As a deactivating group, it makes C-H bonds on the benzene ring (C-5, C-7, C-8) less susceptible to electrophilic-type C-H activation pathways. However, the carboxylate itself can act as a directing group, potentially facilitating ortho-C-H functionalization, although this can be challenging.

Modern approaches often utilize the quinoline N-oxide derivative to steer the regioselectivity of C-H functionalization. The N-oxide group can direct metal catalysts to the C-2 or C-8 positions. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position under specific acidic conditions. While not demonstrated specifically on the 6-carboxylic acid derivative, these principles are broadly applicable.

A notable C-H functionalization strategy that directly involves a carboxylic acid is decarboxylative arylation. In this type of reaction, a different aromatic carboxylic acid is used as the arylating agent, which, upon decarboxylation, generates an aryl radical or organometallic species that then couples with the quinoline C-H bond. For instance, silver-catalyzed decarboxylative arylation of quinolines with various aromatic carboxylic acids has been shown to effectively introduce aryl groups, typically at the C-2 position.

Catalyst SystemPosition FunctionalizedType of Functionalization
Palladium (Pd) complexesC-2, C-3, C-4, C-8Arylation, Alkenylation, Alkylation
Rhodium (Rh) complexesC-2, C-8Arylation, Alkenylation
Silver (Ag) nitrate (B79036)C-2Decarboxylative Arylation
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This table summarizes common catalyst systems and outcomes for the C-H functionalization of the general quinoline scaffold.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For quinoline-6-carboxylic acid, these reactions provide powerful methods for introducing a wide array of substituents, significantly expanding its chemical diversity.

Suzuki, Heck, Sonogashira, and Stille Couplings

These classical palladium-catalyzed cross-coupling reactions typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide (like a triflate). To apply these methods to quinoline-6-carboxylic acid, it would first need to be converted into a suitable substrate, for example, a bromo- or iodo-quinoline-6-carboxylic acid (or its ester derivative to avoid interference from the acidic proton).

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. A hypothetical 5-bromoquinoline-6-carboxylic acid could be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents at the C-5 position.

Heck Reaction: This reaction forms a new C-C bond between an alkene and an organic halide. A halo-derivative of quinoline-6-carboxylic acid could be reacted with alkenes like acrylates or styrenes to introduce vinyl groups onto the quinoline core.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide. This method would allow for the introduction of alkynyl moieties onto a halogenated quinoline-6-carboxylic acid, providing a gateway to further transformations.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for the organic halide.

A more contemporary approach that circumvents the need for pre-halogenation is the decarbonylative cross-coupling of carboxylic acids. In this transformation, the carboxylic acid group itself is replaced. This has been demonstrated for various heterocyclic carboxylic acids, including quinolines. For example, a palladium-catalyzed decarbonylative Suzuki cross-coupling allows for the direct reaction of a quinoline carboxylic acid with an arylboronic acid to form an aryl-quinoline. Similarly, decarbonylative Sonogashira coupling enables the direct reaction with terminal alkynes. These methods offer a more direct route to functionalize the C-6 position of the parent molecule.

Coupling ReactionOrganometallic ReagentSubstrate Functional GroupBond Formed
SuzukiBoronic Acid (R-B(OH)₂)Halide, Triflate, or -COOH (decarbonylative)C-C (Aryl, Vinyl)
HeckAlkeneHalide, TriflateC-C (Vinyl)
SonogashiraTerminal AlkyneHalide, Triflate, or -COOH (decarbonylative)C-C (Alkynyl)
StilleOrganostannane (R-SnR'₃)Halide, TriflateC-C (Aryl, Vinyl, Alkyl)
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This table provides an overview of major metal-catalyzed cross-coupling reactions and their components.

Application in Complex Molecule Synthesis

The derivatization strategies discussed, particularly metal-catalyzed reactions, are instrumental in building complex molecular architectures from the quinoline-6-carboxylic acid scaffold. The functional groups introduced via these methods serve as handles for subsequent synthetic manipulations, enabling the construction of intricate polycyclic systems and molecules with potential pharmaceutical applications.

An example of this is the use of a quinoline-6-carboxylic acid derivative in a palladium-catalyzed oxidative coupling reaction. In one synthetic approach, a benzyl (B1604629) ester of quinoline-6-carboxylic acid was used as a building block. The enamide portion of a more complex, tethered molecule underwent a direct palladium-catalyzed coupling with an alkene. This key step was part of a strategy to generate polyfunctionalized, polycyclic quinoline scaffolds, demonstrating how the derivatized core of quinoline-6-carboxylic acid can be incorporated into the synthesis of more complex and structurally diverse molecules. Such strategies are vital for creating libraries of novel compounds for drug discovery and materials science.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment of Quinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of quinoline-6-carboxylic acid in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H) and carbon (¹³C) signals in the quinoline-6-carboxylic acid molecule.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom in the quinoline (B57606) ring and the carboxylic acid group will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms. Although a specific ¹³C NMR spectrum for quinoline-6-carboxylic acid is not available, data from its hexadecyl ester derivative offers valuable estimations for the chemical shifts of the carbon atoms within the quinoline core. The carboxyl carbon is anticipated to resonate at a significantly downfield position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Quinoline-6-carboxylic Acid

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.9dd
H-3~7.5dd
H-4~8.2d
H-5~8.1d
H-7~7.8d
H-8~8.5d
COOH>12.0s

Note: These are predicted values based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for Quinoline-6-carboxylic Acid

CarbonEstimated Chemical Shift (ppm)
C-2~150
C-3~122
C-4~137
C-4a~129
C-5~128
C-6~130
C-7~131
C-8~129
C-8a~148
COOH~168

Note: These are estimated values based on the ¹³C NMR data of quinoline-6-carboxylic acid, hexadecyl ester and general knowledge of substituted quinolines.

To unambiguously assign these signals and understand the connectivity within the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For quinoline-6-carboxylic acid, ssNMR could be particularly useful in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in chemical shifts and relaxation times.

Furthermore, ssNMR can be employed to investigate the formation of complexes, such as co-crystals or salts, of quinoline-6-carboxylic acid with other molecules. Studies on related hydroxyquinoline carboxylic acids have demonstrated the utility of solid-state ¹³C and ¹⁵N NMR in distinguishing between different tautomeric forms and identifying zwitterionic species in the solid state nih.govresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition of quinoline-6-carboxylic acid, confirming its molecular formula as C₁₀H₇NO₂. The exact mass of quinoline-6-carboxylic acid is 173.0477 g/mol . HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby ensuring the identity of the synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of quinoline-6-carboxylic acid (m/z 173) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. By analyzing the masses of these fragments, a fragmentation pathway can be proposed, providing valuable structural information.

Based on GC-MS data available on PubChem, the major fragment ions for quinoline-6-carboxylic acid are observed at m/z 156 and 128 nih.gov. A plausible fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to the fragment at m/z 156. Subsequent loss of a carbon monoxide (CO) molecule from this fragment would then result in the ion at m/z 128.

Interactive Data Table: Key Mass Spectrometry Fragments of Quinoline-6-carboxylic Acid

m/zProposed Fragment
173[M]⁺
156[M - OH]⁺
128[M - COOH + H]⁺ or [M - OH - CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of quinoline-6-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding orgchemboulder.comechemi.com. The C=O stretching vibration of the carboxyl group is expected to be a strong, sharp band around 1700-1725 cm⁻¹ echemi.com. The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present in the fingerprint region. The quinoline ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic C-H stretching and ring vibrations are typically strong in the Raman spectrum. The C=O stretch of the carboxylic acid is also Raman active. A study on quinoline and nicotinamide derivatives has highlighted their strong Raman activity due to their aromaticity and specific bonds like C=N and C-N sdsu.edu.

Interactive Data Table: Characteristic Vibrational Frequencies for Quinoline-6-carboxylic Acid

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretch (Carboxylic acid)3300-2500 (broad)IR
Aromatic C-H stretch3100-3000IR, Raman
C=O stretch (Carboxylic acid)1725-1700IR, Raman
C=C and C=N stretch (Quinoline ring)1600-1400IR, Raman
C-O stretch (Carboxylic acid)1320-1210IR
O-H bend (Carboxylic acid)1440-1395 and 950-910IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of Quinoline-6-carboxylic acid. The absorption of UV-Vis radiation by the molecule promotes electrons from their ground state to higher energy excited states. The resulting spectrum provides insights into the molecule's electronic structure and serves as a basis for quantitative analysis.

The UV-Vis spectrum of Quinoline-6-carboxylic acid is primarily dictated by its aromatic quinoline core. This heterocyclic system contains a series of conjugated π-bonds, which are responsible for strong absorption bands in the UV region. The electronic transitions observed are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The π → π* transitions involve the excitation of electrons from the bonding π orbitals of the aromatic system to the corresponding antibonding π* orbitals. These transitions are generally of high energy and result in intense absorption bands. For quinoline derivatives, these strong absorptions are typically observed in the UV region. nih.govmdpi.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital, specifically from the lone pair of the nitrogen atom in the quinoline ring, to an antibonding π* orbital. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands, often appearing as shoulders on the main absorption peaks or as distinct bands at longer wavelengths. researchgate.net The presence of the carboxylic acid group, while absorbing at lower wavelengths itself (~210 nm), can subtly influence the main absorption bands of the quinoline ring through its electronic effects. libretexts.org

Beyond structural elucidation, UV-Vis spectroscopy is a powerful tool for determining the concentration of Quinoline-6-carboxylic acid in a solution. This quantitative application is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. nih.govnih.gov The law is expressed as:

A = εcl

Where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹).

c is the concentration of the analyte (in mol L⁻¹).

l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax), which corresponds to the wavelength of maximum absorbance. Plotting absorbance versus concentration yields a straight line, and the concentration of the unknown sample can be determined by measuring its absorbance and interpolating from the calibration graph. acs.org

ParameterDescriptionTypical Observation for Quinoline Systems
π → π* TransitionsHigh-intensity absorptions from the excitation of π-electrons in the aromatic system.Strong, sharp peaks in the UV region. nih.gov
n → π* TransitionsLower-intensity absorptions involving non-bonding electrons from the nitrogen atom.Weaker bands or shoulders at longer wavelengths than π → π* transitions. researchgate.net
Beer-Lambert LawPrinciple used for quantitative analysis, relating absorbance to concentration.Applicable for determining the concentration of Quinoline-6-carboxylic acid solutions. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The crystal structure of Quinoline-6-carboxylic acid has been determined, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 644862. This analysis confirms the molecular formula C₁₀H₇NO₂ and provides precise atomic coordinates.

Beyond the structure of a single molecule, X-ray crystallography offers critical insights into the crystal packing, which describes how individual molecules arrange themselves to form the crystal lattice. The packing is governed by a network of non-covalent intermolecular interactions. For quinoline carboxylic acid derivatives, these interactions typically include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystal lattice, these groups commonly form strong O-H···O or O-H···N hydrogen bonds between adjacent molecules, often leading to the formation of dimers or extended chains. nih.gov

π–π Stacking: The planar aromatic quinoline rings can interact through π–π stacking, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal structure.

The analysis of these intermolecular forces is crucial for understanding the material's physical properties, such as melting point, solubility, and polymorphism. The specific arrangement of molecules in the crystal defines the unit cell, which is the basic repeating unit of the lattice.

Crystallographic ParameterInformation ProvidedRelevance to Quinoline-6-carboxylic Acid
CCDC NumberUnique identifier for the crystal structure data.644862
Molecular StructurePrecise bond lengths, bond angles, and conformation.Confirms the planar quinoline system and the geometry of the carboxylic acid group.
Crystal PackingArrangement of molecules in the crystal lattice.Reveals the network of intermolecular interactions.
Intermolecular InteractionsForces holding the crystal lattice together (e.g., hydrogen bonding, π–π stacking).Crucial for understanding solid-state properties; typically involves hydrogen bonds via the carboxylic acid and potential π–π stacking of the quinoline rings. nih.gov

Biological and Pharmacological Activities of Quinoline 6 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of quinoline-6-carboxylic acid have shown considerable promise as antimicrobial agents, with research indicating a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Against Resistant Strains

Quinoline-6-carboxylic acid derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgeurekaselect.com Certain primary amine-based quinoline-6-carboxamides exhibit in vitro activity against Escherichia coli and Staphylococcus aureus. frontiersin.org Further modifications, such as the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, have yielded compounds with significant antibacterial effects. nih.gov For instance, one derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was identified as a particularly potent antimicrobial agent. nih.gov

A significant area of research has been the efficacy of these derivatives against drug-resistant bacterial strains. Novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids have been evaluated for their activity against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov Specific derivatives have shown potent anti-MRSA activity, with some compounds recording low Minimum Inhibitory Concentration (MIC) values. nih.gov For example, one synthesized quinoline (B57606) derivative was found to be the most potent anti-MRSA agent in its series with an MIC value of 1.5 µg/mL. nih.gov Another study highlighted a 9-bromo substituted indolizinoquinoline-5,12-dione derivative as a highly potent agent against clinical MRSA strains, with MIC₅₀ and MIC₉₀ values lower than 7.8 ng/mL. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline-6-Carboxylic Acid Derivatives
Compound/Derivative ClassTarget Organism(s)Key Findings (MIC values)Reference
Primary amine-based quinoline-6-carboxamidesE. coli, S. aureusActive in vitro frontiersin.org
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidS. aureus, S. epidermidis, E. coli, K. pneumoniaeMICs: 4.1, 3.1, 1, 1 µg/mL respectively nih.gov
6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acid derivativeMRSA, MRSE, VREPotent activity, MIC vs MRSA: 1.5 µg/mL nih.gov
9-bromo substituted indolizinoquinoline-5,12-dione derivativeClinical MRSA strainsMIC₅₀ and MIC₉₀ < 7.8 ng/mL nih.gov
6-(Piperidin-1-yl)hexyl-9-bromo-5,12-dioxo-5,12-dihydro-indolizino[2,3-g]quinoline-6-carboxylateClinical MRSA strainsMIC₅₀: 63 ng/mL, MIC₉₀: 125 ng/mL nih.gov

Antifungal and Antiviral Potential

The antimicrobial activities of quinoline-6-carboxylic acid derivatives extend to fungi and viruses. Certain synthesized compounds have exhibited weak to moderate antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed an MIC of 25 µg/mL against C. albicans. nih.gov Other quinoline-based hydroxyimidazolium hybrids have demonstrated remarkable activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and other opportunistic fungi like Candida spp. and Aspergillus spp. (MICs of 62.5 µg/mL). researchgate.net

In the realm of antiviral research, these derivatives have shown potential against a variety of viruses. Studies have identified quinoline carboxylic acid scaffolds as essential for potent antiviral activity against the influenza A virus. nih.gov One derivative emerged as a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a host enzyme essential for viral replication, showing efficacy against vesicular stomatitis virus (VSV) and influenza with EC₅₀ values of 2 nM and 41 nM, respectively. researchgate.net Furthermore, various quinoline derivatives have been investigated for activity against other significant viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and SARS-CoV-2. nih.govnih.govnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to reduce ZIKV RNA production, showing activity similar to the known antimalarial drug mefloquine. nih.gov

Anticancer and Cytotoxic Effects in Various Cell Lines

Quinoline-6-carboxylic acid derivatives have been a significant focus of anticancer research due to their cytotoxic effects on a range of cancer cell lines. Studies have demonstrated that these compounds can selectively reduce the viability of tumor cells. dntb.gov.uaekb.eg For example, certain quinoline derivatives displayed selective viability reduction in cervical (HeLa) and mammary (MCF-7) cancer cells during prolonged incubations. dntb.gov.uaekb.eg Specifically, compounds like kynurenic acid and quinoline-2-carboxylic acid showed remarkable growth inhibition against the MCF-7 cell line. dntb.gov.ua

Further research into quinoline-6-carboxamide (B1312354) derivatives has identified potent antagonists for the P2X7 receptor, which is often overexpressed in cancers. nih.gov These derivatives were evaluated for their effects on MCF-7 cells transfected with P2X7Rs, with some analogues showing strong inhibitory affinity. nih.gov MTT and apoptosis studies on A549 lung cancer cells revealed that specific quinoline-6-carboxylic acid derivatives are potentially cytotoxic, supporting their potential for cancer drug development. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer activity of quinoline-6-carboxylic acid derivatives is often mediated through the induction of apoptosis and interference with the cell cycle. Fluorescence microscopic analysis has shown that certain quinoline-6-carboxamide derivatives induce cellular shrinkage and nuclear condensation in P2X7R-transfected cell lines, which are characteristic features of apoptosis. nih.gov Studies on A549 lung cancer cells also confirmed the cell-death-inducing potential of some derivatives through apoptosis. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. One study on a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, found that it arrested the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. Other research on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives in leukemic cell lines revealed an induction of G0/G1 phase cell cycle arrest. Similarly, a study on various quinoline derivatives against HeLa, MCF-7, and K-562 cell lines found that the compounds induced either G2 or S-phase cell cycle arrest, leading to programmed cell death.

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several quinoline derivatives have been identified as potent inhibitors of this process. The mechanism often involves targeting key regulators like the Vascular Endothelial Growth Factor Receptor (VEGFR). Some quinoline derivatives function as VEGFR-2 tyrosine kinase inhibitors, which is a critical regulator of angiogenesis. ekb.egnih.gov The quinoline-3-carboxamide analog, tasquinimod, has demonstrated anti-angiogenic effects, partly by downregulating hypoxia-driven genes like VEGF. dntb.gov.ua

Tasquinimod has also been shown to inhibit the formation of lung and lymph node metastases in prostate cancer models. dntb.gov.ua Its anti-metastatic effect is thought to stem from interfering with the establishment of tumors at secondary sites. dntb.gov.ua The dysregulation of apoptosis is also linked to tumor progression and metastasis, and the ability of some quinoline derivatives to induce apoptosis contributes to their anti-metastatic potential. frontiersin.org

Anti-inflammatory and Immunomodulatory Properties

Quinoline-6-carboxylic acid derivatives possess significant anti-inflammatory and immunomodulatory activities. Certain quinoline carboxylic acids have been shown to have appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages, without causing cytotoxicity in the inflamed cells. dntb.gov.uaekb.eg The anti-inflammatory mechanism of some derivatives may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

From an immunomodulatory perspective, these compounds can influence the tumor microenvironment. Ectonucleotidases are enzymes that play a role in tumor immune evasion by converting ATP to immunosuppressive adenosine. nih.gov Specific quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of human ectonucleotidases (h-NTPDases). nih.gov By inhibiting these enzymes, the derivatives can prevent the accumulation of adenosine, thereby restoring antitumor immunity. nih.gov This action highlights their potential to reverse immunosuppression and enhance anti-tumor immune responses.

Modulation of Inflammatory Mediators

Derivatives of quinoline carboxylic acid have been identified as potent modulators of inflammatory responses. Certain quinoline compounds have demonstrated the ability to inhibit key inflammatory enzymes like cyclooxygenase (COX), particularly COX-2, which is a central mediator of pain and inflammation. nih.govnih.gov For instance, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed strong anti-inflammatory effects that are believed to be exerted through COX-2 inhibition. nih.gov

In studies involving cellular models of inflammation, specific quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines. One such study demonstrated that a novel quinoline derivative significantly inhibited the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophage cells in a dose-dependent manner. documentsdelivered.com This highlights the potential of these compounds to directly interfere with the signaling pathways that drive inflammatory diseases. While much of the research has focused on the broader class of quinoline carboxylic acids, these findings underscore the anti-inflammatory potential inherent in this chemical scaffold. nih.gov

Interaction with Immune Receptors

The immunomodulatory effects of quinoline-6-carboxylic acid derivatives extend to their interaction with key immune receptors. Notably, these compounds have been investigated as antagonists for purinergic and Toll-like receptors (TLRs), which are critical components of the innate immune system. nih.govnih.gov

One area of research has focused on the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune cell regulation. A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for their ability to block P2X7R. Several of these derivatives displayed potent antagonism, with the 4-iodo substituted compound showing an IC₅₀ value of 0.566 μM, representing a significant improvement in potency compared to the standard antagonist, suramin. nih.gov

Furthermore, quinoline-based structures have been developed as powerful and selective antagonists for TLRs. One series of compounds yielded a potent TLR9 antagonist with an IC₅₀ value of 0.1 nM and over 10,000-fold selectivity against other human TLRs. nih.gov Another derivative, Enpatoran (a 5-piperidylquinoline), has been identified as a dual antagonist of TLR7 and TLR8, demonstrating the capacity of the quinoline scaffold to interact with these crucial pattern recognition receptors involved in autoimmune responses. nih.gov

Antimalarial and Antitubercular Efficacy Investigations

The quinoline scaffold is historically significant in the fight against infectious diseases, forming the backbone of antimalarial drugs like chloroquine (B1663885). Research continues to leverage this core structure to develop new agents against Plasmodium falciparum and Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

Newly synthesized quinoline derivatives have shown moderate to high in vitro antimalarial activity, with some compounds exhibiting excellent potency against P. falciparum compared to chloroquine. mdpi.com Hybrid molecules that combine the quinoline moiety with other pharmacophores, such as artemisinin or ferrocene, have also been developed, sometimes resulting in superior activity compared to the individual components. nih.gov

In the realm of antitubercular research, arylated quinoline carboxylic acids have emerged as promising inhibitors of Mtb. nih.gov These compounds have been shown to target DNA gyrase, a crucial bacterial enzyme. nih.gov Structure-activity relationship studies have revealed that substitutions at the C-6 position of the quinoline ring can significantly enhance anti-TB activity. nih.gov Furthermore, novel isatin-tethered quinolines have demonstrated potent bactericidal effects against not only drug-susceptible Mtb but also multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with one derivative showing a 100-fold increase in activity compared to its lead compound. mdpi.com

Antimicrobial Activity of Selected Quinoline Derivatives
Compound TypeTarget OrganismKey FindingReference
Quinoline DerivativesPlasmodium falciparumModerate to high activity, with some compounds showing IC₅₀ values from 0.014–5.87 μg/mL. mdpi.com
Arylated Quinoline Carboxylic AcidsMycobacterium tuberculosis H₃₇RvInhibition of Mtb DNA gyrase; 6-chloro derivative was most inhibitory. nih.gov
Isatin-Tethered Quinoline (Q8b)Mycobacterium tuberculosisPotent activity with a MIC of 0.06 µg/mL; effective against MDR strains. mdpi.com

Neuropharmacological Activities and Central Nervous System Effects

The therapeutic potential of quinoline-6-carboxylic acid derivatives extends to the central nervous system (CNS). A notable area of investigation has been their role as modulators of glutamate receptors, which are fundamental to excitatory neurotransmission in the CNS. jst.go.jp

Specifically, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives were synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1). This receptor is implicated in various neurological processes and is a target for treating neuropathic pain. In a functional cell-based assay, several of these compounds demonstrated antagonistic activity, with one derivative, 13c , showing the highest potency with an IC₅₀ value of 2.16 µM against mGluR1. Subsequent in vivo evaluation of this compound in a rat model of spinal nerve ligation showed weak analgesic effects, suggesting that while the scaffold can interact with CNS targets, further optimization is needed for significant therapeutic efficacy in pain models. jst.go.jp

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of quinoline-6-carboxylic acid have been extensively studied for their ability to inhibit a wide range of enzymes and modulate various receptors, underscoring the scaffold's versatility in drug design.

Enzyme Inhibition:

Kinases: Fused heterocyclic systems based on the quinoline-6-carboxylic acid structure, such as 11H-indolo[3,2-c]quinoline-6-carboxylic acids, have been identified as very potent and selective inhibitors of the protein kinase DYRK1A. researchgate.net

Ectonucleotidases: A series of quinoline-6-carboxylic acid derivatives were found to be effective inhibitors of human ectonucleotidases, which are involved in regulating extracellular nucleotide signaling. Specific compounds showed potent inhibition against NTPDase1, -2, -3, and -8, with IC₅₀ values in the sub-micromolar range. researchgate.net

Other Enzymes: The broader quinoline carboxylic acid class has been shown to inhibit other critical enzymes, including Mtb DNA gyrase, Diacylglycerol O-acyltransferase 1 (DGAT1), and Dihydroorotate dehydrogenase (DHODH), highlighting their potential as antibacterial, metabolic, and antiviral agents, respectively. nih.govmdpi.comresearchgate.net

Receptor Modulation:

P2X7 Receptor: As previously mentioned, quinoline-6-carboxamide derivatives act as potent antagonists of the P2X7 receptor, an important target in inflammation. nih.gov

mGluR1 Receptor: Quinoline-6-carboxamides have been developed as negative allosteric modulators of the mGluR1 receptor, a target for neuropathic pain. jst.go.jp

Cannabinoid Receptors: Structurally related compounds, specifically 7-oxo- nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamides, have been identified as a novel class of selective and potent cannabinoid CB2 receptor agonists, which are targets for inflammatory and neuropathic pain. sci-hub.box

Enzyme and Receptor Targets of Quinoline-6-Carboxylic Acid Derivatives
Target ClassSpecific TargetActivityObserved Potency (IC₅₀/Kᵢ)Reference
EnzymeDYRK1A KinaseInhibitionPotent and Selective researchgate.net
Enzymeh-NTPDase1Inhibition0.28 µM researchgate.net
ReceptorP2X7RAntagonism0.566 µM (for compound 2f) nih.gov
ReceptormGluR1Antagonism2.16 µM (for compound 13c) jst.go.jp
ReceptorCannabinoid CB2Agonism0.81 nM (for compound 21) sci-hub.box

Broad-Spectrum Biological Screening and Target Identification

The diverse biological activities reported for quinoline derivatives often stem from broad-spectrum screening efforts. nih.govbenthamscience.com These initiatives test compounds against a wide range of biological targets to uncover novel therapeutic applications. Quinoline-6-carboxylic acid itself is recognized as a key intermediate in the synthesis of various pharmaceutical agents and fluorescent probes for biological imaging. chemimpex.com

Modern computational techniques, such as inverse virtual screening, have been employed to identify the molecular targets of quinoline derivatives. In one study focused on 2-aryl-quinoline-4-carboxylic acids with known antileishmanial activity, this in silico approach successfully identified Leishmania major N-myristoyltransferase (LmNMT) as the most probable high-affinity target. Subsequent molecular docking and dynamics simulations confirmed the stable binding of these compounds to the enzyme, providing a structural basis for their observed biological effect. nih.gov

Similarly, broad-spectrum antibacterial screening of novel quinoline derivatives led to the identification of a hybrid compound with potent effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that this broad-spectrum activity could be due to a dual-target mechanism, inhibiting both the lipopolysaccharide transport protein (LptA) and the Topoisomerase IV enzyme. nih.gov These examples demonstrate how broad screening, coupled with target identification methods, can elucidate the mechanisms behind the multifaceted pharmacological profile of quinoline-6-carboxylic acid derivatives.

Mechanisms of Action and Molecular Target Identification for Quinoline 6 Carboxylic Acid Derivatives

Cellular and Molecular Pathway Elucidation

The biological effects of quinoline-6-carboxylic acid derivatives are underpinned by their modulation of various cellular and molecular pathways. Understanding these pathways is essential to comprehend their therapeutic potential and mechanisms of toxicity.

Transcriptomic and Proteomic Profiling

Currently, specific transcriptomic and proteomic profiling studies detailing the global changes in gene and protein expression in response to treatment with quinoline-6-carboxylic acid derivatives are not extensively available in the public domain. Such studies would provide a comprehensive, unbiased view of the cellular response to these compounds, potentially revealing novel targets and pathways. Future research employing techniques like RNA-sequencing and mass spectrometry-based proteomics will be invaluable in mapping the complete cellular impact of this class of molecules.

Signaling Pathway Analysis

Quinoline-6-carboxylic acid derivatives have been shown to interfere with several critical signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain derivatives act as antagonists of the P2X7 receptor (P2X7R), a key player in inflammatory signaling. nih.gov By blocking P2X7R, these compounds can modulate downstream events such as inflammasome activation and the release of pro-inflammatory cytokines.

Furthermore, some quinoline (B57606) derivatives have been found to inhibit the PI3K/AkT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Omipalisib, a quinoline derivative, has demonstrated potent inhibition of both PI3K and mTOR. nih.gov The interaction of these compounds with key kinases in this pathway can lead to the suppression of tumor growth and proliferation. Molecular docking studies have suggested that the quinoline nitrogen forms a crucial hydrogen bond with the backbone NH of Val882 in the ATP-binding site of PI3Kγ, contributing to the inhibitory activity. nih.gov

Protein-Ligand Interaction Studies

The therapeutic efficacy of quinoline-6-carboxylic acid derivatives is directly related to their ability to bind to specific protein targets with high affinity and selectivity.

Binding Kinetics and Thermodynamics

While detailed experimental data on the binding kinetics (e.g., association and dissociation rate constants) and thermodynamics of most quinoline-6-carboxylic acid derivatives are limited, computational studies provide valuable insights into their binding energies. For example, molecular docking studies of certain derivatives targeting the P2X7R have shown favorable binding energies. nih.gov One such antagonist, compound 3e, was found to have a binding energy of -6.56 kcal/mol. nih.gov Similarly, in silico studies of a fluoroquinolone derivative targeting DNA gyrase in S. aureus revealed a binding energy of -104.58 kcal/mol, which was superior to that of ciprofloxacin (B1669076) (-74.33 kcal/mol). These theoretical calculations help in understanding the stability of the protein-ligand complex.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-electron Microscopy)

Structural biology techniques are paramount for visualizing the precise interactions between a ligand and its target protein at an atomic level. While co-crystallization or cryo-electron microscopy structures of quinoline-6-carboxylic acid derivatives specifically are not widely reported, related structures provide valuable models. For instance, the crystal structure of the c-Met kinase domain in complex with foretinib, a quinoline-based inhibitor, reveals that the ligand binds to the ATP-binding site. nih.gov Key interactions include π-π stacking between the quinoline ring and Tyr1159, and a hydrogen bond between the quinoline nitrogen and Met1160. nih.gov Similarly, the X-ray crystal structure of a 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative bound to DYRK1A (PDB: 4YLL) confirms its binding to the ATP pocket. These examples highlight the common binding modes for quinoline-based inhibitors and provide a framework for the rational design of new derivatives.

Enzyme Kinetics and Inhibition Mechanisms

Many quinoline-6-carboxylic acid derivatives exert their biological effects by inhibiting the activity of specific enzymes. Their mechanisms of inhibition are diverse and target-dependent.

A primary mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This inhibition is the basis for the antibacterial activity of fluoroquinolone antibiotics. The interaction often involves the carboxylic acid moiety of the quinoline derivative. mdpi.com

Derivatives of quinoline-6-carboxylic acid have also been identified as potent inhibitors of various ectonucleotidases, including h-NTPDases, h-ENPP1, and h-e5′NT. researchgate.netelifesciences.org These enzymes play a crucial role in regulating extracellular nucleotide levels and are implicated in tumor immune evasion. researchgate.netelifesciences.org Inhibition of these enzymes can restore antitumor immunity. researchgate.netelifesciences.org The inhibitory activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values.

DerivativeTarget EnzymeIC50 (µM)
Compound 4dh-NTPDase10.28 ± 0.03
Compound 4dh-NTPDase20.92 ± 0.17
Compound 4gh-NTPDase30.32 ± 0.05
Compound 4bh-NTPDase80.44 ± 0.08
Compound 4kh-ENPP10.11 ± 0.02
Compound 4ah-e5'NT0.092 ± 0.02
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic AcidDYRK1A0.031
10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic AcidDYRK1A0.031
11H-Indolo[3,2-c]quinoline-6-carboxylic AcidDYRK1A0.062
4-Iodo quinoline-6-carboxamide (B1312354) benzenesulfonate (B1194179) (2f)P2X7R0.566
4-Fluoro quinoline-6-carboxamide benzenesulfonate (2e)P2X7R0.624
4-Chloro quinoline-6-carboxamide benzenesulfonate (2g)P2X7R0.813

Table 1: Inhibitory activity of selected Quinoline-6-carboxylic acid derivatives against various enzymes. nih.govresearchgate.netelifesciences.org

Furthermore, certain derivatives have shown selective inhibition of protein kinases such as DYRK1A, which is implicated in neurodegenerative diseases. Modifications to the quinoline structure have led to compounds with high potency and selectivity for DYRK1A. Molecular docking studies suggest that these compounds interact with key amino acid residues in the active site of their target enzymes. For instance, inhibitors of ectonucleotidases have been shown to interact with residues such as Asp201, Tyr340, and Arg392. researchgate.netelifesciences.org

Receptor Occupancy and Agonist/Antagonist Profiling

Derivatives of quinoline-6-carboxylic acid have been investigated for their ability to bind to and modulate the activity of various biological targets. Research has focused on their potential as receptor antagonists, particularly in pathways related to inflammation and cancer.

One area of study involves the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and apoptosis. A series of quinoline-6-carboxamide benzenesulfonates, derived from quinoline-6-carboxylic acid, were synthesized and evaluated as P2X7R antagonists. nih.gov In this series, the potency of the compounds was influenced by substitutions on the benzenesulfonate ring. The 4-iodo substituted derivative emerged as the most potent antagonist with a half-maximal inhibitory concentration (IC₅₀) value of 0.566 μM, which was approximately seven times more potent than the standard antagonist, suramin. nih.gov The 4-fluoro and 4-chloro analogues also demonstrated significant antagonist activity with IC₅₀ values of 0.624 μM and 0.813 μM, respectively. nih.gov In-silico modeling suggested that these derivatives bind to an allosteric site on the P2X7 receptor. nih.gov For instance, one analogue was predicted to form hydrogen bonds with amino acid residues Tyr628, Lys443, Ser419, and Asn411, while another showed hydrogen bonding with Lys630, alongside favorable π-alkyl, π-sulfur, and hydrophobic interactions. nih.gov

Another class of targets for quinoline-6-carboxylic acid derivatives are ectonucleotidases, enzymes that regulate extracellular nucleotide levels and play a role in tumor immune evasion. researchgate.netelifesciences.org By converting ATP to the immunosuppressive molecule adenosine, these enzymes help tumors escape the immune system. researchgate.netelifesciences.org A study of various quinoline-6-carboxylic acid amide derivatives identified potent inhibitors for several human ectonucleotidase isoforms. These compounds act as antagonists by inhibiting the enzymatic activity. For example, compound 4d (structure not specified in the source) was a potent inhibitor of both h-NTPDase1 and h-NTPDase2, while compound 4g selectively inhibited h-NTPDase3, and compound 4b was effective against h-NTPDase8. researchgate.netelifesciences.org Furthermore, compound 4a was identified as a powerful inhibitor of the h-e5'NT enzyme. researchgate.netelifesciences.org

Table 1: Antagonist Activity of Quinoline-6-Carboxamide Derivatives at the P2X7 Receptor

Compound Substitution IC₅₀ (μM)
2f 4-iodo 0.566
2e 4-fluoro 0.624
2g 4-chloro 0.813

Data sourced from a study on quinoline-6-carboxamide benzenesulfonates as P2X7R antagonists. nih.gov

Table 2: Inhibitory (Antagonist) Activity of Quinoline-6-Carboxylic Acid Amide Derivatives Against Human Ectonucleotidases

Compound Target Enzyme IC₅₀ (μM)
4a h-e5'NT 0.092 ± 0.02
4b h-NTPDase8 0.44 ± 0.08
4d h-NTPDase1 0.28 ± 0.03
4d h-NTPDase2 0.92 ± 0.17
4g h-NTPDase3 0.32 ± 0.05
4k h-ENPP1 0.11 ± 0.02

Data from a study evaluating the potential of quinoline-6-carboxylic acid derivatives to inhibit recombinant human ectonucleotidases. elifesciences.org

Off-Target Effects and Selectivity Assessment

A crucial aspect of drug development is assessing the selectivity of a compound for its intended target over other related targets. Several studies on quinoline-based carboxylic acid derivatives have included detailed selectivity profiling.

Derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as potent inhibitors of the protein kinase DYRK1A, which is implicated in neurological disorders. researchgate.netnih.govacs.org The development of these inhibitors focused on achieving high selectivity against structurally similar kinases. For instance, 10-iodo-substituted derivatives showed strong potency for DYRK1A, with IC₅₀ values as low as 6 nM and 22 nM for specific compounds (5j and 5o , respectively). nih.govacs.org Critically, these compounds were highly selective; other tested kinases were inhibited only at concentrations at least 100 times higher. nih.govacs.org The selectivity for DYRK1A over the closely related DYRK1B was particularly noteworthy, given the 85% sequence identity in their catalytic domains. nih.govacs.org However, other derivatives, such as those with a 10-chloro substitution, exhibited lower selectivity, inhibiting other kinases like DYRK1B, DYRK2, CLK1, CLK2, CLK4, and CDK9 at comparable concentrations to DYRK1A. acs.org The most active compound from another series, 4k , while a potent DYRK1A inhibitor (IC₅₀ = 35-116 nM), also showed potent inhibition of CLK1/CLK4 (IC₅₀ = 20 and 26 nM) and, to a lesser extent, haspin kinase (IC₅₀ = 76 nM). researchgate.net

In a different study, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. frontiersin.org The lead compound, P6 , demonstrated notable selectivity for SIRT3. It inhibited SIRT3 with an IC₅₀ value of 7.2 μM, while its inhibitory activity against the related SIRT1 and SIRT2 was significantly lower, with IC₅₀ values of 32.6 μM and 33.5 μM, respectively. frontiersin.org This represents a selective inhibitory profile for SIRT3 over other class III HDACs. frontiersin.org

Table 3: Selectivity Profile of Quinoline-based Kinase Inhibitors

Compound Primary Target IC₅₀ (nM) Off-Target IC₅₀ (nM) Selectivity (Fold)
5j DYRK1A 6 Other Kinases >600 >100
5o DYRK1A 22 Other Kinases >2200 >100
4k DYRK1A 35-116 CLK1 20 ~0.5 - 0.17
4k DYRK1A 35-116 CLK4 26 ~0.7 - 0.22
4k DYRK1A 35-116 Haspin 76 ~2.1 - 0.65

Data compiled from studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives. researchgate.netnih.govacs.org

Table 4: Selectivity Profile of SIRT Inhibitor P6

Compound Target IC₅₀ (μM)
P6 SIRT3 7.2
P6 SIRT1 32.6
P6 SIRT2 33.5

Data from a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives. frontiersin.org

Structure Activity Relationships Sar and Rational Drug Design Strategies for Quinoline 6 Carboxylic Acid Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modification of the quinoline-6-carboxylic acid scaffold allows researchers to probe the specific interactions between the molecule and its biological target, leading to the development of compounds with improved pharmacological profiles.

The carboxylic acid group at the 6-position is a key functional group that often plays a crucial role in target binding, frequently through hydrogen bonding or ionic interactions. Its modification can profoundly impact a compound's activity.

For instance, studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acids as inhibitors of the DYRK1A kinase have demonstrated that the free carboxylic acid moiety is essential for activity. Conversion of the carboxylic acid to its corresponding methyl ester resulted in a complete loss of inhibitory activity against a panel of kinases, underscoring the critical role of the acidic proton and the potential for ionic interactions in the binding pocket.

In another context, the conversion of the carboxylic acid to a carboxamide has been explored. A recent study on quinoline-6-carboxamide (B1312354) derivatives as ectonucleotidase inhibitors involved reacting quinoline-6-carboxylic acid with various amines. This modification, while altering the acidic nature of the side chain, introduces new points for hydrogen bonding and steric interactions, leading to potent inhibitors. For example, attaching a 4-chlorobenzyl group via an amide linkage resulted in a compound with high potency against the h-e5′NT enzyme. This highlights that while the free acid is often crucial, its replacement with a group like an amide can shift or confer activity towards different targets by engaging in alternative binding modes.

The following table summarizes the impact of modifying the C6-carboxylic acid group on biological activity.

Parent Scaffold Modification at C6-Position Resulting Compound Type Impact on Biological Activity
11H-indolo[3,2-c]quinolineEsterification (e.g., Methyl ester)EsterLoss of kinase inhibitory activity
Quinoline (B57606)Amidation (e.g., N-(4-chlorobenzyl))AmidePotent inhibition of ectonucleotidase (h-e5′NT)

In the development of antibacterial quinolones, a fluorine atom at the C6 position has been shown to significantly enhance antibacterial activity. This principle extends to other quinoline carboxylic acid derivatives where halogen substitution can be critical. For example, in a series of quinoline-6-carboxamides designed as ectonucleotidase inhibitors, the nature and position of substituents on an N-benzyl group dramatically influenced potency and selectivity against different enzyme isoforms.

Key findings from this study include:

Halogen Substitution: A 4-chloro benzyl (B1604629) substitution on the quinoline carboxamide scaffold yielded the highest potency against the h-e5′NT enzyme. An additional chloro group at the 2-position slightly reduced potency, suggesting potential steric hindrance.

Electron-Donating vs. Withdrawing Groups: An electron-donating methyl group at the 4-position of the benzyl ring enhanced activity, while electron-withdrawing fluorine substitution reduced it, indicating that the electronic properties of the substituent are crucial for optimal interaction.

Positional Isomerism: A compound with 2,6-difluoro substitutions demonstrated the highest potency against h-NTPDase1 and -2, whereas a 2,4-difluoro substituted analogue was inactive, highlighting the sensitivity of the binding pocket to the precise location of substituents.

The table below illustrates how different substituents on the quinoline ring system affect biological activity.

Scaffold Substituent & Position Target Observed Activity
Quinoline-6-carboxamideN-(4-chlorobenzyl)h-e5′NTHigh potency
Quinoline-6-carboxamideN-(4-methylbenzyl)h-e5′NTEnhanced activity
Quinoline-6-carboxamideN-(2,6-difluorobenzyl)h-NTPDase1/2High potency
Quinoline-6-carboxamideN-(2,4-difluorobenzyl)NTPDase familyInactive

Isosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. For quinoline-6-carboxylic acid, the carboxylic acid group itself is a prime candidate for bioisosteric replacement to overcome potential issues like poor membrane permeability, metabolic instability, or toxicity, while retaining the essential binding interactions.

Common bioisosteres for carboxylic acids include:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. They possess a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors. Replacing a carboxylic acid with a tetrazole can enhance oral bioavailability and metabolic stability.

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are known for their strong metal-chelating properties. They have been successfully employed as carboxylic acid surrogates in various drug candidates.

Sulfonamides: Sulfonamides are considerably weaker acids than carboxylic acids but share similar hydrogen-bonding capabilities and geometries. This replacement can increase lipophilicity and improve membrane permeability.

The application of bioisosterism is highly context-dependent, and the success of a particular replacement cannot be guaranteed without empirical testing. However, it provides a rational approach to modulate the physicochemical properties of a lead compound while preserving its key biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models translate molecular structures into numerical descriptors and use statistical methods to correlate these descriptors with activity, enabling the prediction of the potency of novel compounds.

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can accurately capture the structural features responsible for biological activity. These descriptors can be broadly categorized:

2D Descriptors: These are calculated from the 2D representation of a molecule and include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic descriptors.

3D Descriptors: These are derived from the 3D conformation of a molecule and include steric (e.g., molecular volume) and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

For quinoline derivatives, various QSAR studies have employed a range of descriptors. For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used 199 different 2D and 3D descriptors to model their activity as P-glycoprotein inhibitors. In another study on quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and molecular electronegativity were found to be pivotal for antituberculosis activity.

Once descriptors are calculated, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), are used to develop the QSAR equation.

Predictive Power and Validation of QSAR Models

The ultimate goal of a QSAR model is to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to ensure the model is robust and not a result of chance correlation. Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The performance is often measured by the cross-validated squared correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: This is the most critical test of a QSAR model's predictive ability. The model, built using the training set, is used to predict the activities of the compounds in the external test set (which were not used in model development). The predictive power is quantified by the predictive squared correlation coefficient (r²_pred or R²_pred). An r²_pred value greater than 0.6 is often required for a model to be considered predictive.

Several statistical metrics are used to evaluate QSAR models, as shown in the table below.

Metric Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model for the training set.> 0.6
Cross-validated R²q² (or Q²)Measures the internal predictive ability of the model.> 0.5
Predictive R² for Test Setr²_predMeasures the model's ability to predict an external test set.> 0.6
Root Mean Squared ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

Recent QSAR studies on quinoline derivatives have reported models with strong statistical validation. For instance, a 2D-QSAR model for quinoline derivatives against P. falciparum reported an r² of 0.827 for the training set and a predictive r² of 0.845 for the test set. Similarly, a model for 3,7-disubstituted quinolone derivatives against tuberculosis showed an r² of 0.8228 and a q² of 0.9071, with a high predictive r² of 0.9896 for the test set, indicating excellent predictive capability. These examples demonstrate that well-validated QSAR models can be powerful tools in the rational design of new quinoline-6-carboxylic acid analogues.

Ligand-Based and Structure-Based Drug Design Approaches

Following the identification of initial hits, both ligand-based and structure-based drug design strategies are employed to understand the structure-activity relationships (SAR) and guide the development of more potent and selective analogues of quinoline-6-carboxylic acid.

Ligand-Based Drug Design

This approach is utilized when the 3D structure of the biological target is unknown. It relies on analyzing the relationship between the chemical structures of a set of known active and inactive molecules. nih.gov A key technique in this category is the Quantitative Structure-Activity Relationship (QSAR). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the biological activity of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.govmdpi.com

For instance, a 3D-QSAR study was conducted on 33 quinoline-based compounds with anti-gastric cancer activity. mdpi.com By analyzing the CoMFA contour maps, researchers identified specific structural modifications that could enhance the anticancer properties of the quinoline derivatives. nih.govmdpi.com This information guided the design of new compounds with potentially improved biological activity. nih.gov

Structure-Based Drug Design

When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based drug design becomes a powerful tool. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand within the active site of a protein. mdpi.com This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. elifesciences.org

Molecular docking studies on quinoline-6-carboxylic acid derivatives have revealed key interactions with various enzymes. For example, in the development of ectonucleotidase inhibitors, docking studies showed that these compounds form favorable interactions with amino acid residues in the active sites of enzymes like h-NTPDase1 and h-ENPP1. elifesciences.org Similarly, in the design of inhibitors for the multidrug resistance protein 2 (MRP2), docking revealed that the carboxyl group at the C4 position of the quinoline ring could form crucial hydrogen bonds with methionine residues (MET 595 and MET 598) in the protein's binding site. nih.gov

Table 2: Key Molecular Interactions of Quinoline-Carboxylic Acid Analogues with Target Proteins

Compound/Analogue Target Protein Key Interacting Residues Type of Interaction
Quinoline-5,8-dicarboxylic acid derivative JMJD3 K1381, T1387, N1400, Y1379 Ionic interactions, Hydrogen bonds, π–π stacking d-nb.infonih.gov
6d (4-carboxy quinoline derivative) MRP2 MET 595, MET 598, ARG 393 Hydrogen bonds nih.gov

Lead Optimization and Candidate Selection Methodologies

Lead optimization is an iterative and crucial phase in drug discovery where a promising "lead" compound, identified from screening, is chemically modified to improve its pharmacological properties. danaher.compatsnap.com The primary goals are to enhance potency and selectivity for the target, while simultaneously improving its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to make it a suitable drug candidate. danaher.com

The process involves a cycle of designing, synthesizing, and testing new analogues based on established structure-activity relationships (SAR). patsnap.com For quinoline-carboxylic acid derivatives, optimization strategies often focus on specific regions of the molecule. SAR studies have identified that bulky hydrophobic substituents at the C2 position, a carboxylic acid at the C4 position, and appropriate substitutions on the benzo portion of the quinoline ring are critical for the activity of some analogues against targets like dihydroorotate (B8406146) dehydrogenase. nih.gov

In the development of antivirals against Enterovirus D68, a lead quinoline compound was optimized by modifying substituents at the 6-position of the quinoline core. nih.gov This systematic modification led to the discovery of compound 19 , which exhibited potent antiviral activity in the nanomolar range. nih.gov Similarly, the optimization of an initial lead in a series of DGAT1 inhibitors led to the discovery of potent quinoline classes of inhibitors through systematic SAR studies. nih.gov

Table 3: Example of a Lead Optimization Series for a Quinoline Scaffold

Compound R² Substituent R³ Substituent Activity (IC₅₀, µM)
Lead Compound -CH₃ -H 5.2
Analogue 1A -C₂H₅ -H 2.1
Analogue 1B -CF₃ -H 0.8

This table is a representative example based on general lead optimization principles described in the literature. nih.gov

Candidate Selection

Advanced Analytical Methods for Detection and Quantification of Quinoline 6 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating quinoline-6-carboxylic acid from other components in a mixture. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline-6-carboxylic acid due to its versatility and efficiency in separating non-volatile compounds. chemimpex.comcalpaclab.com The separation is typically achieved using a reverse-phase (RP) column, such as a C18 column, where the compound is separated based on its hydrophobicity. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, with the pH adjusted to ensure the carboxylic acid is in a suitable ionic state for optimal retention and peak shape. sielc.comresearchgate.net

Different detection modes can be coupled with HPLC to identify and quantify the compound:

UV Detection: Quinoline-6-carboxylic acid contains a chromophore in its quinoline (B57606) ring system, allowing for detection by Ultraviolet (UV) spectroscopy. A specific wavelength, often around 225 nm, is selected for monitoring the eluent from the HPLC column. researchgate.netresearchgate.net

Photodiode Array (PDA) Detection: A PDA detector provides more comprehensive information than a standard UV detector by scanning a range of wavelengths simultaneously. This allows for the acquisition of the full UV spectrum of the analyte, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity. sielc.comresearchgate.net The mass spectrometer can confirm the identity of the compound by measuring its mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns. This is particularly useful for analyzing complex samples where co-eluting peaks might interfere with UV detection.

Table 1: Typical HPLC Parameters for Quinoline-6-carboxylic Acid Analysis
ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile and water (with formic or phosphoric acid) sielc.com
Flow Rate0.5 - 1.0 mL/min
DetectionUV (e.g., 225 nm), PDA (e.g., 200-400 nm), or MS
Injection Volume5 - 20 µL

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Quinoline-6-carboxylic acid, being a carboxylic acid, has low volatility and is not directly suitable for GC analysis. However, it can be analyzed by GC after a derivatization step to convert the carboxylic acid group into a more volatile ester. mdpi.comsemanticscholar.org This process involves reacting the analyte with a derivatizing agent to increase its volatility and thermal stability. nih.gov

The resulting derivative can then be separated on a GC column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). The NIST Mass Spectrometry Data Center includes a record for 6-Quinolinecarboxylic acid, indicating its amenability to GC-MS analysis, likely as a derivative. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. fiveable.menih.gov This method is well-suited for charged species like quinoline-6-carboxylic acid, which will be anionic at neutral or basic pH. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. fiveable.mediva-portal.org

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A voltage is applied across the capillary, causing the analytes to migrate at different velocities toward the detector. The choice of BGE pH is critical as it influences the charge of the analyte and the electroosmotic flow (EOF), thereby affecting the separation. nih.gov CE can be coupled with various detectors, including UV-Vis or mass spectrometry (CE-MS), for sensitive and specific detection. nih.gov

Mass Spectrometry-Based Quantification in Complex Matrices

When analyzing quinoline-6-carboxylic acid in complex biological or environmental samples, mass spectrometry provides unparalleled selectivity and sensitivity, minimizing interferences from the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

For robust quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov Method development involves several key steps:

Sample Preparation: This step aims to extract the analyte from the matrix and remove interfering components. Common techniques include protein precipitation with organic solvents like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from other matrix components before it enters the mass spectrometer. This reduces ion suppression and improves accuracy. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid is commonly employed. nih.govsielc.com

Mass Spectrometry Optimization: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for quantification. This involves optimizing the ionization source (e.g., Electrospray Ionization - ESI) and selecting specific precursor-product ion transitions for the analyte. For quinoline-6-carboxylic acid (molecular weight 173.17 g/mol ), the protonated molecule [M+H]+ would be selected as the precursor ion in positive ion mode, and its characteristic fragment ions would be monitored as product ions. nih.govfishersci.ca

Table 2: Example LC-MS/MS Parameters for Quinoline-6-carboxylic Acid
ParameterTypical Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]+m/z 174.1
Product Ions (MRM transitions)To be determined experimentally by fragmentation analysis
Sample PreparationProtein precipitation or Solid-Phase Extraction (SPE)

Matrix Effects and Internal Standard Strategies

A significant challenge in LC-MS-based quantification is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the results. chromatographyonline.comresearchgate.net

To compensate for matrix effects and potential losses during sample preparation, an internal standard (IS) is crucial. An ideal internal standard behaves similarly to the analyte throughout the entire analytical process. researchgate.net There are several types of internal standards:

Homologues or Structural Analogues: These are compounds with similar chemical structures and properties to the analyte.

Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for quantitative mass spectrometry. researchgate.netisolife.nl A SIL-IS is a version of the analyte where one or more atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). A ¹³C- or ²H-labeled quinoline-6-carboxylic acid would have nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences the same matrix effects and extraction recovery. Since it has a different mass, the mass spectrometer can distinguish it from the analyte, allowing for highly accurate and precise quantification. isolife.nl

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer a compelling alternative to traditional analytical techniques due to their inherent simplicity, high selectivity, stability, and reproducibility. nih.gov These methods are centered on applying a potential to a working electrode to induce the oxidation or reduction of the analyte, with voltammetric techniques like Differential Pulse Voltammetry (DPV) being commonly employed for the analysis of quinoline-based compounds. nih.gov The performance of these sensors is significantly influenced by the type of working electrode, with modified electrodes generally demonstrating enhanced sensitivity and lower limits of detection compared to unmodified ones. nih.gov

For instance, electrochemical sensors developed for the detection of the parent compound, quinoline, have utilized graphene-zirconium metal-organic framework (MOF) hybrids on glassy carbon electrodes (GCE). researchgate.net These modified electrodes exhibit good reusability and sensitivity. While specific biosensors for Quinoline-6-carboxylic acid are not extensively documented, the principles of biosensor design for related carboxylic acids are well-established. One such approach involves the inhibition of enzymes like sarcosine oxidase. researchgate.net A flow-through amperometric biosensor can be designed where the presence of carboxylic acids inhibits the enzyme's activity, leading to a measurable change in the electrochemical signal. researchgate.net This inhibition-based mechanism could be adapted for the specific detection of Quinoline-6-carboxylic acid.

Table 1: Performance of an Electrochemical Sensor for Quinoline Detection

Parameter Value Reference
Electrode Zr-MOF-GO/GCE researchgate.net
Analyte Quinoline researchgate.net
Linear Range 0.0001 to 0.0083 wt% researchgate.net
Limit of Detection (LOD) 0.00207 wt% researchgate.net
Sensitivity 8.57 × 10⁻⁵ µA wt%⁻¹ cm⁻² researchgate.net

Spectrophotometric and Fluorometric Methods for High-Throughput Screening

Spectrophotometric and fluorometric methods are particularly well-suited for high-throughput screening due to their high sensitivity, compatibility with real-time analysis, and relative ease of automation. nih.govresearchgate.net

Spectrophotometric Methods UV-Vis spectrophotometry is a widely used technique for the analysis of quinoline derivatives. researchgate.net These methods are often based on the formation of a colored complex that can be quantified by measuring its absorbance at a specific wavelength. For example, a method developed for a derivative of quinoline carboxylic acid involves the formation of a yellow-colored chelate complex with Iron (III), which is detectable at 418 nm. Another approach for fluoroquinolone analysis is based on the formation of a ternary complex with palladium(II) and eosin, a dye, which can be measured spectrophotometrically. tsijournals.com The fundamental requirement for these methods is the selection of a suitable solvent in which the compound is stable and the establishment of a standard calibration curve that obeys Beer's law. nih.gov

Fluorometric Methods Fluorescence sensing is another powerful technique, prized for its exceptional sensitivity. nih.gov The development of fluororeceptors for the detection of carboxylic acids has been an area of active research. Quinoline itself is a fluorophore, and its derivatives can be designed as fluorescent probes. chemimpex.com A reported strategy involves a quinoline-based receptor that exhibits a change in its fluorescence properties, such as quenching of its monomer emission followed by the appearance of an excimer emission, upon binding to a carboxylic acid through hydrogen bonds. nih.govresearchgate.net This change in the fluorescence signal can be directly correlated to the concentration of the analyte. Such "turn-off" or "turn-on" fluorescence mechanisms are ideal for developing selective and sensitive chemosensors for high-throughput applications. nih.gov

Method Validation: Selectivity, Sensitivity, Accuracy, Precision, Robustness

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netroutledge.com The key parameters for validation include selectivity, sensitivity (LOD and LOQ), accuracy, precision, and robustness. gavinpublishers.com

Selectivity: Also referred to as specificity, this is the ability of the method to determine the analyte in a complex mixture without interference from other components. gavinpublishers.com For electrochemical sensors, selectivity can be assessed by testing for interference from structurally similar compounds. mdpi.com In spectrophotometric methods based on complexation, the selectivity is determined by the specific reaction between the analyte and the chelating agent.

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com For a spectrophotometric method involving a quinoline carboxylic acid derivative, an LOD of 0.69 µg mL⁻¹ and an LOQ of 2.09 µg mL⁻¹ have been reported.

Accuracy: Accuracy represents the closeness of the test results to the true value and is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.netgavinpublishers.com Typical accuracy for drug product analysis is expected to be in the range of 98-102%. gavinpublishers.com In a study on a quinoline carboxylic acid derivative, recoveries from spiked blood samples were reported to be between 98.40% and 100.40%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net A CV of less than 2.07% was reported for a spectrophotometric method for a quinoline derivative, indicating good precision.

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, reagent concentration), providing an indication of its reliability during normal use. gavinpublishers.commdpi.com For spectrophotometric methods, robustness is evaluated by studying the effect of variables such as the concentration of reagents and the stability of the colored complex over time. tsijournals.com

Table 2: Summary of Validation Parameters for an Analytical Method for a Quinoline Carboxylic Acid Derivative

Validation Parameter Result Reference
Linearity Range 5 to 46 µg mL⁻¹
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.69 µg mL⁻¹
Limit of Quantitation (LOQ) 2.09 µg mL⁻¹
Accuracy (Recovery) 98.40 - 100.40%

| Precision (CV%) | < 2.07% | |

Computational and Theoretical Studies on Quinoline 6 Carboxylic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Quinoline-6-carboxylic acid to predict a variety of properties from the ground state electron density.

DFT calculations are instrumental in understanding the electronic landscape of Quinoline-6-carboxylic acid. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. rsc.org

For the parent quinoline (B57606) molecule, DFT calculations at the B3LYP/6-31+G(d,p) level of theory determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org In a study on various quinoline derivatives, the calculated energy gaps were found to be in the range of 1.878 to 3.938 eV, indicating that substituents significantly influence the electronic properties and reactivity. rsc.org For a series of Quinoline-6-carboxylic acid derivatives designed as ectonucleotidase inhibitors, DFT analysis revealed that the compound with the lowest energy gap exhibited the strongest inhibitory activity, highlighting the correlation between electronic structure and biological function. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For quinoline derivatives, MEP maps typically show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid group shows a positive potential, marking it as an electrophilic site. researchgate.net

Table 1: Calculated Electronic Properties of Quinoline and a Representative Derivative.
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Quinoline scirp.orgDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83
Quinoline Derivative 6aw rsc.orgDFT/B3LYP/6-31G'(d,p)-5.651-3.7731.878

DFT calculations can accurately predict various spectroscopic properties, which is crucial for the structural confirmation of newly synthesized compounds. Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed. For instance, in a study of 6-chloroquinoline, a closely related compound, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the IR spectrum and ¹H and ¹³C NMR chemical shifts. dergipark.org.tr The calculated vibrational frequencies, after scaling to correct for systematic errors, showed excellent agreement with the experimental FT-IR spectrum. dergipark.org.tr Similarly, the theoretical NMR chemical shifts calculated using the Gauge-Invariant Atomic Orbital (GIAO) method correlated well with the experimental data. dergipark.org.tr

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For quinoline, TD-DFT calculations have been used to interpret its UV-Vis spectrum, assigning the observed absorption bands to specific electronic transitions, primarily π–π* transitions within the aromatic system. scirp.org Such theoretical predictions are invaluable for understanding the photophysical properties of Quinoline-6-carboxylic acid and its derivatives. rsc.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Quinoline Derivative. researchgate.net
Carbon AtomExperimental ShiftCalculated Shift (DFT/B3LYP)
C2156.4158.2
C4110.1112.5
C5129.5131.1
C9144.3146.8

Computational studies are a powerful means to elucidate complex reaction mechanisms, providing insights into transition states and reaction energy profiles that are often inaccessible through experimental methods alone. For the quinoline scaffold, DFT calculations have been used to investigate the site selectivity of reactions like Ir(III)-catalyzed amidation of quinoline N-oxide. acs.orgacs.org The study computationally explored the free-energy surfaces for amidation at different positions (C2 vs. C8) of the quinoline ring. acs.org

The calculations revealed that the reaction proceeds through a catalytic cycle involving C–H activation, denitrogenation, amido insertion, and protodemetalation. acs.org By comparing the activation energies for the different pathways, the study explained the experimentally observed preference for C8 amidation. The high activation energy calculated for the C2 pathway (up to 51.1 kcal/mol) rendered it kinetically impossible under the reaction conditions, thus explaining the high regioselectivity. acs.org Such computational approaches could be similarly applied to understand the mechanisms of synthesis or functionalization reactions involving Quinoline-6-carboxylic acid.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions.

MD simulations are used to explore the conformational landscape and flexibility of molecules. For Quinoline-6-carboxylic acid, a key area of conformational flexibility involves the orientation of the carboxylic acid group relative to the quinoline ring and the conformation of the carboxyl proton itself. Studies on similar quinolone carboxylic acid derivatives using Car–Parrinello Molecular Dynamics (CPMD) have investigated the dynamics of intramolecular hydrogen bonds, which play a significant role in determining the preferred conformation. mdpi.com

Furthermore, MD simulations combined with methods like umbrella sampling can compute the potential of mean force (PMF) to analyze the free energy landscape of specific dihedral angles. For simple carboxylic acids, such studies have shown that while the syn conformation (with the O-H bond pointing towards the carbonyl oxygen) is often lower in energy in the gas phase, the anti conformation can become the lower free energy state in an aqueous solution due to more favorable interactions with solvent molecules. nih.gov These findings suggest that the conformational preference and flexibility of the carboxylic acid group in Quinoline-6-carboxylic acid are likely to be influenced by its environment.

The quinoline carboxylic acid scaffold is recognized as an important pharmacophore in drug design. mdpi.com MD simulations are crucial for understanding the dynamic interactions between a ligand like Quinoline-6-carboxylic acid and its biological target, typically a protein. These simulations provide insights beyond the static picture offered by molecular docking. nih.gov

In a study of novel inhibitors targeting Dihydroorotate (B8406146) Dehydrogenase (DHODH), compounds featuring a quinoline carboxylic acid scaffold were investigated. mdpi.com After docking the compounds into the protein's active site, 100-nanosecond all-atom MD simulations were performed to evaluate the stability of the protein-ligand complexes. The simulations were analyzed by calculating the Root-Mean-Square Deviation (RMSD) of the protein and ligand over time. Convergent RMSD profiles indicated that the complexes were stable throughout the simulation. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the realm of modern drug discovery, the use of computational methods to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds has become indispensable. These in silico approaches are crucial for the early identification of drug candidates with favorable pharmacokinetic and safety profiles, which helps to reduce the time and costs associated with experimental studies. For Quinoline-6-carboxylic acid and its derivatives, various computational tools and models are employed to forecast their behavior within a biological system.

Pharmacokinetic Modeling

Pharmacokinetic modeling for Quinoline-6-carboxylic acid derivatives involves the use of computational algorithms that predict how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. These predictions are based on the molecule's structural features and physicochemical properties. Online platforms and software such as SwissADME, pkCSM, and ADMETlab are commonly utilized to generate these profiles.

For instance, studies on various quinoline carboxylic acid derivatives have been conducted to predict key pharmacokinetic parameters. These models estimate properties like aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. The early prediction of these ADMET properties is a key step in the drug discovery process, helping to minimize failures in the later clinical phases of drug development mdpi.com.

Research on derivatives of 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid predicted that these compounds could be suitable for oral administration based on favorable parameters for intestinal absorption and half-life udhtu.edu.ua. Similarly, computational analysis of benzo[f]quinoline candidates showed high GI absorption and good bioavailability scores for several derivatives researchgate.net. These predictive models allow researchers to prioritize compounds that are more likely to have the desired pharmacokinetic behavior in vivo.

Below is a table representing typical pharmacokinetic parameters predicted for quinoline carboxylic acid derivatives using in silico tools.

ParameterPredicted PropertyImportance in Drug Development
Absorption
Human Intestinal Absorption (HIA)HighIndicates the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityModerate to HighPredicts the ability of a compound to cross the intestinal epithelial cell barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateDetermines if the compound can enter the central nervous system.
P-glycoprotein (P-gp) SubstrateNoPredicts if the compound is likely to be actively transported out of cells, affecting its distribution.
Metabolism
CYP2D6 InhibitionInhibitorIndicates potential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorSuggests lower risk of metabolic drug-drug interactions.
Excretion
Total ClearanceLowPredicts the rate at which the compound is removed from the body.
Half-life (T1/2)ModerateEstimates the time it takes for the concentration of the drug to be reduced by half.

Note: The data in this table are illustrative and compiled from general findings for quinoline carboxylic acid derivatives in computational studies.

Cheminformatics and Big Data Analysis in Drug Discovery

Cheminformatics and big data analysis are transforming the field of drug discovery by enabling researchers to process and analyze vast amounts of chemical and biological data. These approaches are applied to the quinoline scaffold to identify new therapeutic agents, optimize lead compounds, and understand structure-activity relationships (SAR) nih.govnih.gov.

Cheminformatics techniques, such as virtual screening and the generation of virtual libraries, allow for the rapid exploration of chemical space around the Quinoline-6-carboxylic acid core. By creating large virtual libraries of derivatives and computationally screening them against biological targets, researchers can identify promising hit compounds without the need for extensive initial synthesis and testing nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics tool used in the study of quinoline derivatives. 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), have been used to analyze the relationship between the three-dimensional structure of quinoline-based compounds and their biological activity nih.gov. By analyzing the steric and electrostatic fields of a set of molecules, these models can guide the design of new derivatives with enhanced potency. For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents led to the design of five new compounds with potentially improved biological activity nih.gov.

Big data analysis leverages large-scale datasets, such as genomic and proteomic data, to identify novel drug targets and biomarkers. By comparing the gene expression signatures in cancer cells with the molecular effects of existing drugs, researchers can identify new therapeutic uses for known compounds drugdiscoverytrends.com. This approach can be applied to Quinoline-6-carboxylic acid and its derivatives to explore their potential against a wide range of diseases by matching their molecular fingerprints to disease-specific signatures in massive open-access databases drugdiscoverytrends.com. The integration of these computational approaches facilitates a more rational and efficient drug design process for quinoline-based therapeutics mdpi.com.

Advanced Applications of Quinoline 6 Carboxylic Acid Beyond Traditional Medicinal Chemistry

Role in Material Science and Polymer Chemistry

The unique chemical architecture of Quinoline-6-carboxylic acid allows it to be integrated into complex macromolecular structures, including polymers and crystalline networks, imparting specific functions and properties to the resulting materials.

Functional Monomers and Polymerization Studies

While direct polymerization of Quinoline-6-carboxylic acid is not common, its derivatives have been synthesized to act as functional monomers in the creation of specialized polymers. These monomers introduce the quinoline (B57606) moiety into the polymer backbone or as a side chain, bestowing the final material with properties such as metal-ion binding capabilities or specific optical characteristics.

Research has demonstrated the synthesis of novel monomers based on the quinoline scaffold for use in advanced polymerization techniques. For example, a styrenic monomer incorporating an 8-hydroxyquinoline (B1678124) unit was designed and successfully polymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization. This method yielded well-defined polymers with controlled molecular weights and low dispersity rsc.org. In another application, a vinyl-functionalized quinoline-4-carboxylic acid was synthesized and used as a functional monomer to prepare molecularly imprinted polymers (MIPs) through bulk polymerization. These MIPs exhibited high selectivity for the antiepileptic drug lamotrigine, showcasing the role of the quinoline carboxylic acid structure in creating specific recognition sites within a polymer matrix researchgate.netoup.com.

These studies underscore the potential of quinoline carboxylic acid derivatives as key components in designing functional polymers for applications ranging from selective extraction to advanced materials.

Monomer DerivativePolymerization MethodKey Feature/Application
8-hydroxyquinoline-based styrenic monomerReversible Addition–Fragmentation Chain Transfer (RAFT)Production of well-defined, metal-binding polymers rsc.org.
2-(4-vinylphenyl) quinoline-4-carboxylic acidBulk PolymerizationCreation of molecularly imprinted polymers (MIPs) for selective drug extraction researchgate.netoup.com.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Quinoline-6-carboxylic acid is an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of extended, crystalline structures with porous or layered architectures.

Several coordination polymers have been synthesized using quinoline-6-carboxylate (quin-6-c) as the primary organic linker. Hydrothermal reactions of quin-6-c with various metal salts have yielded a series of novel frameworks. For instance, coordination polymers with Nickel(II), Zinc(II), and Cobalt(II) have been reported, displaying diverse structural topologies. The Ni(II) complex forms a wavelike 2D (4,4) net, while the Zn(II) and Co(II) complexes exhibit crimpled 2D layered structures. A different Zn(II) complex, synthesized under specific conditions, resulted in a novel 3D framework with an uncommon 65.8 topology acs.org. Additionally, a photoluminescent coordination framework has been synthesized through the self-assembly of Lead(II) nitrate (B79036) with quinoline-6-carboxylic acid scispace.com.

The inherent properties of the quinoline linker, such as its luminescence, can be transferred to the resulting MOF, making these materials suitable for applications in sensing and optics. A luminescent Zr(IV)-based MOF synthesized with a related linker, quinoline-2,6-dicarboxylic acid, demonstrated ultrasensitive recognition of 4-nitrophenol (B140041) and Fe(III) ions rsc.org. This highlights the utility of the quinoline-dicarboxylate backbone in creating functional sensor materials.

Metal IonCompound FormulaStructural FeaturesPotential Application
Ni(II)Ni(quin-6-c)₂Wavelike 2D (4,4) net acs.org.Material Science
Zn(II)Zn₂(quin-6-c)₄Crimpled 2D layered structure acs.org.Material Science
Co(II)Co₂(quin-6-c)₄Crimpled 2D layered structure acs.org.Material Science
Zn(II)Zn(OH)(quin-6-c)Novel 3D framework with 6⁵.8 topology acs.org.Nonlinear Optics
Pb(II)Pb(qlc)₂Coordination framework scispace.com.Luminescent Materials
Zr(IV)[Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄]Luminescent MOF (using quinoline-2,6-dicarboxylic acid) rsc.org.Chemical Sensing

Catalysis and Organocatalysis

The electronic properties and chelating ability of Quinoline-6-carboxylic acid make it and its derivatives valuable in the field of catalysis, both as ligands for metal catalysts and as potential organocatalysts.

Ligands for Transition Metal Catalysis

The quinoline scaffold is a prominent structural motif in ligands used for transition metal catalysis. The nitrogen atom acts as a Lewis base, coordinating to the metal center, while the rigid aromatic system influences the steric and electronic environment of the catalyst. The presence of the carboxylic acid group at the 6-position provides an additional coordination site, allowing Quinoline-6-carboxylic acid to act as a bidentate chelating agent chemimpex.com. This chelation can enhance the stability and modify the reactivity of the metal complex.

Transition-metal complexes involving quinoline derivatives have been shown to be effective in various catalytic transformations acs.orgfrontiersin.org. For instance, Cu(II) complexes synthesized from an imine quinoline derivative ligand have been characterized, confirming the successful coordination of the copper ion with the ligand nih.gov. The ability of the quinoline-metal complex to stabilize different oxidation states of the metal is crucial for catalytic cycles that involve oxidative addition and reductive elimination steps. The versatility of the quinoline structure allows for modifications that can fine-tune the catalytic activity for specific organic transformations chemimpex.com.

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the application of Quinoline-6-carboxylic acid itself as an organocatalyst is a developing area, its structural features suggest potential. The Lewis basic nitrogen atom could participate in activating substrates, while the carboxylic acid group can act as a Brønsted acid or engage in hydrogen bonding interactions to orient reactants.

Although direct use as a primary catalyst is not extensively documented, related reactions highlight its potential. For example, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids, can be catalyzed by organic molecules like sulfamic acid, demonstrating the role of acidic functional groups in quinoline synthesis nih.gov. This suggests that the carboxylic acid moiety of Quinoline-6-carboxylic acid could play a similar role in other transformations. Further research is needed to fully explore the organocatalytic potential of this compound and its derivatives.

Fluorescent Probes and Imaging Agents

Quinoline and its derivatives possess intrinsic fluorescence properties, making them highly valuable scaffolds for the design of fluorescent probes and bioimaging agents crimsonpublishers.comcrimsonpublishers.com. The quinoline ring system provides a rigid, aromatic core with favorable photophysical characteristics, including high quantum yields nih.gov. Quinoline-6-carboxylic acid is specifically noted for its use in creating fluorescent probes for visualizing cellular processes in real-time chemimpex.com.

The design of these probes often involves modifying the quinoline structure to include a receptor unit that selectively binds to a target analyte. This binding event triggers a change in the fluorescence signal—such as intensity (quenching or enhancement) or emission wavelength—enabling detection and quantification of the target.

Sensing of Metal Ions: Quinoline-based fluorescent sensors have been developed for the highly selective and sensitive detection of various metal ions. For example, a novel quinoline derivative sensor demonstrated a clear fluorescence quenching effect upon the addition of Fe³⁺, allowing for its quantitative analysis through the formation of a 1:1 metal-ligand complex nih.gov. Similarly, other quinoline-tagged probes have shown selective sensing of Zn²⁺ at parts-per-billion (ppb) levels through chelation-enhanced fluorescence (CHEF) researchgate.netrsc.org.

Bioimaging Applications: The utility of quinoline-based probes extends to complex biological systems. They have been engineered as molecular probes for bio-imaging, capable of monitoring interactions with target molecules through changes in fluorescence emission crimsonpublishers.comcrimsonpublishers.com. Rationally designed quinoline scaffolds have been synthesized for live-cell imaging, with some probes exhibiting a unique fluorescence response to intracellular pH nih.gov. In a notable application, a novel quinoline-based fluorescent probe, KSNP117, was developed for sentinel lymph node mapping, accumulating in the target nodes within minutes of injection without in vivo toxicity nih.gov. These applications demonstrate the significant potential of quinoline derivatives in non-invasive diagnostic and imaging techniques crimsonpublishers.com.

Probe TypeTarget Analyte/ApplicationSensing MechanismReference
Novel Quinoline DerivativeFe³⁺ ionsFluorescence Quenching nih.gov
Quinoline-tagged Organic ProbeZn²⁺ ionsChelation-Enhanced Fluorescence (CHEF) researchgate.netrsc.org
Modular Quinoline ScaffoldIntracellular pHTwo-stage Fluorescence Response nih.gov
Quinoline-based Probe KSNP117Sentinel Lymph Node MappingFluorescence Accumulation nih.gov
General Quinoline ScaffoldsBio-imagingChanges in Fluorescence Emission/Intensity crimsonpublishers.comcrimsonpublishers.com

Supramolecular Chemistry and Self-Assembly

Quinoline-6-carboxylic acid has emerged as a highly versatile building block in the field of supramolecular chemistry and crystal engineering. Its rigid structure, combined with two key functional groups—the carboxylic acid and the quinoline nitrogen atom—provides well-defined points for directional, non-covalent interactions. These interactions govern the molecule's ability to self-assemble into larger, highly ordered architectures such as hydrogen-bonded networks, coordination polymers, and advanced covalent organic frameworks (COFs).

The carboxylic acid group is a classic participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This duality often leads to the formation of robust, predictable hydrogen-bonding patterns known as synthons. nih.gov Similarly, the nitrogen atom within the quinoline ring system serves as an effective hydrogen bond acceptor. mdpi.com The interplay of these groups allows for the programmed assembly of molecules into one-, two-, or three-dimensional networks.

In crystal engineering, Quinoline-6-carboxylic acid is utilized as a ligand to construct coordination polymers and metal-organic frameworks (MOFs). Both the quinoline nitrogen and the deprotonated carboxylate group can coordinate with metal ions, acting as a bridge or "linker" between metal centers. nih.govnih.gov The specific geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the resulting framework, leading to structures with potential applications in catalysis, gas storage, and sensing. globethesis.comglobethesis.com

A particularly advanced application of quinoline carboxylic acids is in the synthesis of Covalent Organic Frameworks (COFs). mdpi.com COFs are crystalline, porous polymers with highly ordered structures. Quinoline-linked COFs are synthesized through methods like the Doebner multicomponent reaction, which creates stable quinoline linkages within the framework. mdpi.comrsc.org This approach results in materials with exceptional chemical stability, high crystallinity, and permanent porosity. rsc.orgresearchgate.net The quinoline and carboxylic acid functionalities embedded within the COF structure can serve as active sites for applications such as the adsorption of pollutants from water. mdpi.com

The functional utility of these self-assembled frameworks is demonstrated by the performance of quinoline-carboxylic acid-linked COFs in environmental remediation. Research has shown their high capacity for adsorbing various water-soluble organic pollutants. mdpi.com

PollutantAdsorption Capacity (mg/g)Kinetic ModelIsotherm Model
Rhodamine B255.7Pseudo-second orderLangmuir
Methylene blue306.1Pseudo-second orderLangmuir
Gentamycin338.1Pseudo-second orderLangmuir
2,4-dichlorophenoxyacetic acid294.1Pseudo-second orderLangmuir

This table presents research findings on the adsorption capabilities of a quinolinecarboxylic acid-linked Covalent Organic Framework (QCA-COF) for various water-soluble organic pollutants. mdpi.com

Information on Environmental Aspects of Quinoline-6-carboxylic Acid is Limited

Following a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the environmental aspects and sustainable chemistry considerations for Quinoline-6-carboxylic acid, as per the requested outline.

The conducted searches did not yield specific research findings on the environmental fate, degradation pathways, ecotoxicity, or bioremediation potential of Quinoline-6-carboxylic acid. The available literature primarily focuses on the parent compound, quinoline, or other derivatives such as quinoline-4-carboxylic acid. While there is information on the synthesis, chemical properties, and various applications of quinoline-6-carboxylic acid, particularly in the pharmaceutical and material science sectors, its environmental impact remains an understudied area.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections without resorting to extrapolation from related but distinct chemical compounds, which would be scientifically inappropriate.

Future Research Directions, Challenges, and Translational Potential of Quinoline 6 Carboxylic Acid Research

Emerging Trends in Quinoline-6-carboxylic Acid Research

Recent research has illuminated the potential of quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in cancer immune evasion. elifesciences.orgresearchgate.net By inhibiting these enzymes, these compounds can help restore the body's natural anti-tumor immunity. elifesciences.orgresearchgate.net This has opened up new avenues for the development of novel cancer therapies.

Another emerging trend is the exploration of these compounds as P2X7 receptor antagonists. nih.gov The P2X7 receptor is implicated in a variety of inflammatory diseases, and its inhibition represents a promising therapeutic strategy. nih.gov The versatility of the quinoline-6-carboxylic acid scaffold allows for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas. smolecule.com

Overcoming Synthetic and Biological Barriers

Despite the promise of quinoline-6-carboxylic acid derivatives, there are several synthetic and biological barriers that need to be addressed. From a synthetic perspective, traditional methods for synthesizing quinoline (B57606) cores, such as the Doebner and Pfitzinger reactions, often suffer from limitations like long reaction times, low yields, and the use of toxic reagents. researchgate.netimist.ma However, recent advancements are focusing on greener chemistry approaches, including the use of efficient catalysts, microwave irradiation, and one-pot procedures to overcome these challenges. researchgate.netimist.ma

Biologically, a key challenge is achieving selectivity and minimizing off-target effects. The diverse biological activities of quinoline derivatives mean that a single molecule can have both therapeutic and potentially harmful effects depending on the context. researchgate.net Therefore, careful structural modifications and a deep understanding of the structure-activity relationship (SAR) are crucial for developing safe and effective drugs.

Development of Novel Therapeutic Modalities

The unique properties of the quinoline-6-carboxylic acid scaffold make it an attractive candidate for the development of novel therapeutic modalities. One such area is the design of multi-target drugs that can simultaneously modulate the activity of multiple proteins involved in a disease pathway. This approach has the potential to be more effective than single-target therapies, especially for complex diseases like cancer.

Furthermore, the quinoline-6-carboxylic acid core can be incorporated into more advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These technologies allow for the targeted delivery of potent therapeutic agents to specific cells or tissues, thereby maximizing efficacy and minimizing side effects.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Specifically, machine learning models can be trained on existing data to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new quinoline-6-carboxylic acid derivatives, thereby accelerating the identification of promising drug candidates. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery methods. researchgate.netijsrst.com

Clinical Translation Potential and Regulatory Challenges

The ultimate goal of any drug discovery program is the successful clinical translation of a new therapeutic agent. While quinoline-6-carboxylic acid derivatives have shown significant preclinical promise, navigating the complex regulatory landscape is a major hurdle. The high rate of failure in clinical trials and the increasing costs of drug development pose significant challenges. researchgate.netnih.gov

To address these challenges, researchers are increasingly focusing on repurposing existing drugs, which can significantly reduce the time and resources required for development. researchgate.netnih.gov Furthermore, a thorough understanding of the regulatory requirements and a robust preclinical data package are essential for obtaining approval for clinical trials.

Ethical Considerations in Drug Development

Ethical considerations are paramount throughout the drug discovery and development process. lindushealth.com Three core principles—respect for persons, beneficence, and justice—form the foundation of ethical research involving human subjects. ctfassets.net These principles are integral to ensuring patient safety, obtaining informed consent, and conducting a fair risk-benefit analysis. ctfassets.netmeetlifesciences.com

Researchers must prioritize the well-being of clinical trial participants and ensure that the potential benefits of a new drug outweigh any potential risks. lindushealth.commeetlifesciences.com Transparency, open communication, and a commitment to upholding the highest ethical standards are essential for building public trust and ensuring the responsible development of new medicines. lindushealth.com

Table of Compounds Mentioned:

Q & A

Q. What are the classical and modern synthetic routes for producing quinoline-6-carboxylic acid derivatives?

Quinoline-6-carboxylic acid derivatives are synthesized via classical protocols like the Gould–Jacob, Skraup, or Friedländer reactions, which involve cyclization of precursor molecules. Modern methods include transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and green chemistry approaches (e.g., ultrasound irradiation or ionic liquid-mediated reactions). Key considerations include regioselectivity, yield optimization, and purification via recrystallization or chromatography .

Q. How is the molecular structure of quinoline-6-carboxylic acid characterized experimentally?

Structural characterization employs spectroscopic techniques:

  • FT-IR/Raman : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR : Assigns proton and carbon environments (e.g., aromatic protons in the quinoline ring at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves 3D geometry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What purification strategies are effective for isolating quinoline-6-carboxylic acid from reaction mixtures?

Common methods include:

  • Liquid-liquid extraction : Using solvents like ethyl acetate to separate polar intermediates.
  • Column chromatography : Silica gel with gradients of hexane/ethyl acetate for high-purity isolation.
  • Recrystallization : Ethanol/water mixtures for removing impurities via solubility differences .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and stability of quinoline-6-carboxylic acid derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model interactions in biological systems (e.g., protein binding). For example, NBO analysis in DFT reveals charge transfer interactions, while MD assesses ligand-receptor stability over time .

Q. What experimental and analytical approaches resolve contradictions in biological activity data for quinoline-6-carboxylic acid analogs?

  • Dose-response assays : Validate efficacy thresholds (e.g., LC₅₀ values in anthelmintic studies) .
  • Statistical analysis : Use ANOVA or regression models to address variability in replicated experiments.
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., methoxy groups) with bioactivity trends .

Q. How are quinoline-6-carboxylic acid derivatives optimized for targeted drug delivery (e.g., antimicrobial or anticancer agents)?

  • Derivatization : Introduce functional groups (e.g., thiosemicarbazides) to enhance membrane permeability .
  • Molecular docking : Screen analogs against target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles .

Q. What strategies mitigate byproduct formation during the oxidation of quinoline precursors to quinoline-6-carboxylic acid?

  • Reagent optimization : Use controlled amounts of KMnO₄ in acidic media to minimize over-oxidation .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and adjust reaction time/temperature.
  • Catalyst design : Heterogeneous catalysts (e.g., Pd/C) improve selectivity and reduce side reactions .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental impact of quinoline-6-carboxylic acid synthesis?

  • Lifecycle assessment (LCA) : Quantify waste generation and energy consumption across synthesis steps.
  • Green metrics : Calculate atom economy and E-factors for classical vs. modern protocols .

Q. What are best practices for reporting spectroscopic and computational data in quinoline-6-carboxylic acid studies?

  • Transparency : Include raw spectral data (e.g., IR peaks, NMR shifts) in supplementary materials.
  • Validation : Compare computational results (e.g., DFT bond lengths) with experimental crystallography data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.